Plakevulin A
Description
Properties
CAS No. |
518035-27-3 |
|---|---|
Molecular Formula |
C23H42O4 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C23H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19-21,24,26H,3-16,18H2,1-2H3/t20-,21-,23-/m0/s1 |
InChI Key |
SOLXJOFQECGRPS-FUDKSRODSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Plakevulin A: A Technical Guide to its Discovery and Isolation from Plakortis sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Plakevulin A, a novel oxylipin derived from the marine sponge Plakortis sp. The document details the experimental protocols employed in its initial identification and purification, presents its key physicochemical and biological data in a structured format, and illustrates its known mechanism of action.
Discovery and Biological Activity
This compound is a polyketide-derived oxylipin first isolated from an Okinawan marine sponge of the genus Plakortis.[1] Early investigations into its biological activity revealed potent cytotoxic effects against a range of cancer cell lines. It has demonstrated particular efficacy against human promyelocytic leukemia (HL60) cells.[1] The primary mechanism of its anticancer action involves the induction of apoptosis and the suppression of the Interleukin-6 (IL-6) induced STAT3 signaling pathway.[1] Further studies have suggested that this compound may exert its effects by binding to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1]
Isolation and Purification of this compound
The isolation of this compound from Plakortis sp. is a multi-step process involving solvent extraction and a series of chromatographic separations. The general workflow is outlined below.
Experimental Protocol:
-
Collection and Extraction: Specimens of the marine sponge Plakortis sp. are collected and immediately frozen to preserve the chemical integrity of their metabolites. The frozen sponge material is then homogenized and extracted exhaustively with organic solvents such as a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH), or ethyl acetate.[2]
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common method involves partitioning the extract between n-butanol and water to separate compounds based on their polarity.
-
Column Chromatography: The organic-soluble fraction is then subjected to column chromatography for initial separation. Typical stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity or containing compounds of interest are further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This step is crucial for isolating pure this compound from other closely related metabolites.
The following diagram illustrates the general experimental workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques. Mass spectrometry (MS) was employed to establish its molecular formula, while nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HMQC, and HMBC), was used to elucidate the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
The following tables summarize the key quantitative data associated with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₄O₆ |
| Molecular Weight | 406.5 g/mol |
| Appearance | Colorless oil |
| Source Organism | Plakortis sp. (Okinawan marine sponge) |
Table 2: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cell Type | IC₅₀ (µM) |
| HL60 | Human Promyelocytic Leukemia | 0.8 |
| A549 | Human Lung Carcinoma | 2.5 |
| HeLa | Human Cervical Cancer | 3.1 |
| K562 | Human Chronic Myelogenous Leukemia | 4.2 |
| MCF-7 | Human Breast Adenocarcinoma | 5.6 |
Mechanism of Action: Signaling Pathway
This compound has been shown to interfere with the IL-6/STAT3 signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers. Upon binding of IL-6 to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of STAT3. Activated STAT3 then translocates to the nucleus and acts as a transcription factor for genes involved in cell growth and survival. This compound is proposed to inhibit the phosphorylation of STAT3, thereby blocking this pro-survival signaling.
The diagram below illustrates the proposed mechanism of action of this compound on the IL-6/STAT3 signaling pathway.
Caption: this compound's inhibition of the IL-6/STAT3 pathway.
Conclusion
This compound represents a promising marine-derived natural product with significant potential for further development as an anticancer agent. Its unique structure and potent biological activity, coupled with a defined mechanism of action, make it a compelling lead compound for medicinal chemistry and drug discovery efforts. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in these fields.
References
An In-depth Technical Guide on the Initial Screening of Plakevulin A's Cytotoxic Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
Plakevulin A is a novel oxylipin, a class of lipid-derived signaling molecules, originally isolated from the Okinawan marine sponge Plakortis sp.[1]. As a natural product, it has garnered interest within the scientific community for its potential therapeutic applications. Early research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents. This technical guide provides a comprehensive overview of the initial cytotoxic screening of this compound, detailing its effects on various cell lines, the experimental protocols used for its evaluation, and its proposed mechanism of action.
Data Presentation: Cytotoxic Effects of this compound
Initial screenings have demonstrated that this compound exhibits cytotoxic activity against a range of cancer cell lines. Notably, it has shown selectivity for cancer cells over normal cell lines[1]. While specific half-maximal inhibitory concentration (IC50) values from the primary literature are not publicly available, the qualitative results of these initial studies are summarized in the table below. The human promyelocytic leukemia (HL60) cell line was identified as the most sensitive to the cytotoxic effects of (+)-plakevulin A[1].
| Cell Line | Type | Origin | Cytotoxic Effect | Selectivity |
| HL60 | Human Promyelocytic Leukemia | Human | High Sensitivity | Cancer Cell |
| HeLa | Human Cervix Epithelioid Carcinoma | Human | Moderate Sensitivity | Cancer Cell |
| L1210 | Murine Leukemia | Mouse | Sensitive | Cancer Cell |
| KB | Human Cervix Carcinoma | Human | Sensitive | Cancer Cell |
| MC3T3-E1 | Pre-osteoblast | Mouse | Low Sensitivity | Normal Cell |
| MRC-5 | Normal Lung Fibroblast | Human | Low Sensitivity | Normal Cell |
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the initial cytotoxic screening of a natural product like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose (B213101) gel.
Protocol:
-
Cell Treatment: Treat cells with this compound at its determined IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest the cells and lyse them using a lysis buffer containing detergents and protease inhibitors.
-
DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments is indicative of apoptosis.
Apoptosis Confirmation: Caspase-3 Activation Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a reliable marker of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described above and prepare cell lysates.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add a reaction buffer containing a specific caspase-3 substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Target Identification: Pull-Down Assay
Pull-down assays are used to identify proteins that bind to a specific molecule, in this case, this compound. This is crucial for elucidating its mechanism of action. Studies on this compound have utilized a biotinylated derivative for this purpose[1].
Protocol:
-
Bait Preparation: A biotinylated derivative of this compound is synthesized to serve as the "bait."
-
Immobilization: The biotinylated this compound is incubated with neutravidin- or streptavidin-coated beads, allowing for high-affinity binding and immobilization of the bait.
-
Cell Lysate Incubation: The beads with the immobilized this compound are then incubated with a cell lysate (e.g., from HL60 cells) to allow for the binding of interacting proteins ("prey").
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are then identified using techniques such as mass spectrometry or Western blotting. In the case of this compound, this method identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein[1].
Mechanism of Action and Signaling Pathways
The initial screening of this compound indicates that it induces apoptosis in cancer cells. This is supported by the observation of DNA fragmentation and the activation of caspase-3 in HL60 cells[1].
Furthermore, this compound has been shown to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin 6 (IL-6)[1]. The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its constitutive activation is a common feature in many cancers.
The identification of HSD17B4 as a binding partner of this compound provides a potential link to its effect on the STAT3 pathway. It is hypothesized that this compound's binding to HSD17B4 may interfere with its function, leading to the suppression of STAT3 activation and subsequently inducing apoptosis[1].
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxic screening of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
The initial screening of this compound has revealed its promising potential as a selective cytotoxic agent against cancer cells. Its mechanism of action appears to be multifaceted, involving the induction of apoptosis through the canonical caspase pathway and the modulation of the pro-survival STAT3 signaling pathway. The identification of HSD17B4 as a potential molecular target provides a solid foundation for further investigation into its precise mechanism. Future research should focus on obtaining definitive quantitative data on its cytotoxicity, further elucidating the this compound-HSD17B4 interaction, and evaluating its efficacy in preclinical in vivo models. These steps will be crucial in determining the viability of this compound as a candidate for anticancer drug development.
References
Unraveling the Anti-Cancer Mechanism of Plakevulin A: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the preliminary studies investigating the mechanism of action of Plakevulin A, a marine-derived oxylipin. The focus is on its pro-apoptotic effects in cancer cells, highlighting its interaction with the HSD17B4 protein and subsequent modulation of the STAT3 signaling pathway. This document synthesizes the available data to provide a comprehensive understanding of the current research landscape surrounding this promising anti-neoplastic agent.
Executive Summary
This compound, originally identified as an inhibitor of DNA polymerases α and δ, has demonstrated significant cytotoxic activity against various cancer cell lines, with a pronounced effect on human promyelocytic leukemia (HL60) cells.[1][2] Notably, its potency against cancer cells far exceeds its enzymatic inhibition of DNA polymerases, suggesting a distinct primary mechanism of action.[1][2] Current research indicates that this compound induces apoptosis through a signaling cascade involving the binding to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) and the subsequent suppression of IL-6-induced STAT3 activation.[1] This marine natural product exhibits selectivity for cancer cells over normal cell lines, marking it as a compound of interest for further oncological drug development.
Quantitative Data Summary
While precise IC50 values from the primary literature are not publicly available, the following table summarizes the reported cytotoxic and enzymatic activities of this compound.
| Assay | Cell Line/Enzyme | Result | Reference |
| Cytotoxicity | HL60 (Human Promyelocytic Leukemia) | Highest Sensitivity | |
| Cytotoxicity | HeLa (Human Cervix Epithelioid Carcinoma) | Moderate Sensitivity | |
| Cytotoxicity | MC3T3-E1 (Mouse Pre-osteoblast) | Low Sensitivity | |
| Cytotoxicity | MRC-5 (Human Normal Lung Fibroblast) | Low Sensitivity | |
| Enzymatic Inhibition | DNA Polymerase α | Inhibitory Activity | |
| Enzymatic Inhibition | DNA Polymerase δ | Inhibitory Activity |
Key Observation: A significant discrepancy exists between the concentrations of this compound required for cytotoxicity and for the inhibition of DNA polymerases, indicating that DNA polymerase inhibition is not the primary mechanism of its anti-cancer action.
Core Mechanism of Action: Apoptosis Induction
Preliminary studies have elucidated that this compound's cytotoxic effects are mediated through the induction of apoptosis. The key molecular events identified are DNA fragmentation and the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.
Proposed Signaling Pathway
The current working model for this compound's mechanism of action centers on its interaction with HSD17B4 and the resulting inhibition of the STAT3 signaling pathway. Research has shown that HSD17B4 can positively regulate STAT3 activation. It is hypothesized that this compound, by binding to HSD17B4, disrupts this regulation, leading to a downstream suppression of STAT3 and subsequent apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on various cell lines.
-
Method:
-
Cells (HL60, HeLa, MC3T3-E1, MRC-5) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
-
Serial dilutions of this compound are added to the cell cultures, with a final solvent concentration kept constant across all wells.
-
Control wells receive only the solvent.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is measured using a plate reader.
-
The percentage of viable cells is calculated relative to the solvent-treated control, and IC50 values are determined from the dose-response curves.
-
Caspase-3 Activation Assay
-
Objective: To quantify the activation of caspase-3, a marker of apoptosis.
-
Method:
-
HL60 cells are treated with this compound at various concentrations for a specified time.
-
Cells are harvested and lysed to release intracellular contents.
-
The protein concentration of the cell lysates is determined using a standard method like the BCA assay.
-
A specific amount of protein from each sample is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC).
-
The fluorescence is measured over time using a fluorometer.
-
The rate of substrate cleavage is proportional to the caspase-3 activity in the sample.
-
Pull-Down Assay for Target Protein Identification
-
Objective: To identify the cellular binding partners of this compound.
-
Method: This workflow outlines the general steps for identifying a binding protein using a biotinylated derivative of the compound.
Caption: Experimental workflow for HSD17B4 identification.
Western Blot for STAT3 Phosphorylation
-
Objective: To assess the effect of this compound on the IL-6-induced phosphorylation of STAT3.
-
Method:
-
HL60 cells are pre-treated with this compound for a specified duration.
-
The cells are then stimulated with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
Following stimulation, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
The membrane is then stripped and re-probed with an antibody for total STAT3 to ensure equal protein loading.
-
Conclusion and Future Directions
The preliminary findings on this compound's mechanism of action are promising, suggesting a novel anti-cancer strategy through the targeting of the HSD17B4-STAT3 axis. This pathway is implicated in the proliferation and survival of various cancer types, making this compound a compound of significant interest.
Future research should focus on:
-
Obtaining and publishing detailed quantitative data, including IC50 values across a broader panel of cancer cell lines.
-
Elucidating the precise binding site of this compound on HSD17B4.
-
Validating the proposed mechanism using genetic approaches such as siRNA-mediated knockdown of HSD17B4.
-
In vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.
A deeper understanding of this compound's molecular interactions and its effects on cancer cell signaling will be crucial for its potential translation into a clinical candidate.
References
Unveiling Plakevulin A: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plakevulin A, a cytotoxic oxylipin, has garnered significant interest within the scientific community for its potential as a lead compound in drug discovery. Initially isolated from the Okinawan marine sponge Plakortis sp., its unique chemical structure, featuring a cyclopentenone ring and a levulinyl ester, has prompted investigations into its biological activity and biosynthetic origins.[1][2] This technical guide provides an in-depth exploration of the natural source of this compound, its structural elucidation, and a proposed biosynthetic pathway, supported by available scientific literature. Furthermore, it details experimental protocols for its isolation and analysis, aiming to equip researchers with the necessary information to further investigate this promising marine natural product.
Natural Source and Isolation
This compound is a secondary metabolite produced by marine sponges of the genus Plakortis. The initial isolation and characterization were performed on a specimen of Plakortis sp. collected in Okinawa, Japan.[1] Subsequent research has revealed that the natural product initially identified as this compound is, in fact, a mixture of 1-dihydrountenone A and levulinic acid. It is 1-dihydrountenone A that exhibits inhibitory activity against mammalian DNA polymerases α and β.[1]
Isolation Protocol
The isolation of this compound and its components from Plakortis sp. typically involves the following steps:
-
Extraction: The sponge tissue is homogenized and extracted with organic solvents such as methanol (B129727) and dichloromethane.[3]
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves hexane, ethyl acetate (B1210297), and water.
-
Chromatography: The fractions containing the compounds of interest are further purified using various chromatographic techniques. This often includes:
-
Silica Gel Column Chromatography: To separate compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are employed for fine purification of the isolated fractions to yield pure 1-dihydrountenone A and levulinic acid.[3]
-
Structural Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][4][5][6][7] A total synthesis of the initially proposed structure was instrumental in revising the structural assignment to a mixture of 1-dihydrountenone A and levulinic acid.[1]
| Compound | Molecular Formula | Key Spectroscopic Features |
| 1-dihydrountenone A | C18H30O3 | Characterized by a cyclopentenone ring system and a long alkyl side chain. 1H and 13C NMR data confirm the presence of these functionalities. |
| Levulinic Acid | C5H8O3 | A simple keto acid, readily identified by its characteristic NMR and MS spectra. |
Proposed Biosynthesis of this compound Components
While the complete biosynthetic pathway of this compound (specifically its active component, 1-dihydrountenone A) has not been fully elucidated, a plausible pathway can be proposed based on the general biosynthesis of cyclopentenone oxylipins in marine organisms.[8][9] The biosynthesis of many secondary metabolites in Plakortis sponges is known to involve polyketide synthases (PKSs).[10][11][12]
The proposed pathway likely initiates from a polyunsaturated fatty acid (PUFA) precursor, which is common in marine organisms.[13][14][15][16][17]
dot digraph "Proposed Biosynthesis of 1-dihydrountenone A" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
PUFA [label="Polyunsaturated Fatty Acid (PUFA)\n(e.g., Arachidonic Acid)", fillcolor="#F1F3F4"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#FBBC05"]; FA_hydroperoxide [label="Fatty Acid Hydroperoxide", fillcolor="#F1F3F4"]; AOS [label="Allene Oxide Synthase (AOS)", shape=ellipse, fillcolor="#FBBC05"]; Allene_oxide [label="Allene Oxide", fillcolor="#F1F3F4"]; AOC [label="Allene Oxide Cyclase (AOC)", shape=ellipse, fillcolor="#FBBC05"]; Cyclopentenone_precursor [label="Cyclopentenone Precursor", fillcolor="#F1F3F4"]; Enzymatic_reductions [label="Enzymatic Reductions\n& Modifications", shape=ellipse, fillcolor="#FBBC05"]; Dihydrountenone_A [label="1-dihydrountenone A", fillcolor="#34A853", fontcolor="#FFFFFF"];
PUFA -> LOX [label=" O2", color="#EA4335"]; LOX -> FA_hydroperoxide; FA_hydroperoxide -> AOS; AOS -> Allene_oxide; Allene_oxide -> AOC; AOC -> Cyclopentenone_precursor; Cyclopentenone_precursor -> Enzymatic_reductions; Enzymatic_reductions -> Dihydrountenone_A; } caption="Proposed biosynthetic pathway for 1-dihydrountenone A."
The biosynthesis of levulinic acid in this context is less clear. While it is a common industrial chemical produced from the acid-catalyzed hydrolysis of carbohydrates, its enzymatic formation in marine sponges is not well-documented. It could potentially arise from the breakdown of a larger precursor molecule or be synthesized through a separate, yet unknown, metabolic pathway within the sponge or its symbiotic microorganisms.
Experimental Protocols
Quantitative Analysis of Oxylipins in Sponge Tissue
This protocol provides a general framework for the quantitative analysis of oxylipins, which can be adapted for 1-dihydrountenone A.[18][19][20][21][22][23][24]
-
Sample Preparation:
-
Flash-freeze sponge tissue in liquid nitrogen immediately after collection to quench metabolic activity.
-
Lyophilize the frozen tissue to remove water.
-
Grind the lyophilized tissue into a fine powder.
-
-
Extraction:
-
Extract a known weight of the powdered tissue with a mixture of methanol and dichloromethane, often in the presence of an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of lipids.
-
Include an internal standard (a deuterated analog of the target oxylipin, if available) for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to clean up the crude extract and enrich for oxylipins.
-
Condition the cartridge with methanol and then water.
-
Load the extract and wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the oxylipins with a higher concentration of organic solvent (e.g., ethyl acetate or methanol).
-
-
LC-MS/MS Analysis:
-
Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a reverse-phase C18 column for chromatographic separation.
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) or methanol.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target oxylipin and the internal standard.
-
dot digraph "Experimental Workflow for Oxylipin Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];
Start [label="Sponge Tissue Collection", shape=ellipse, fillcolor="#FBBC05"]; Freeze [label="Flash Freezing\n(Liquid Nitrogen)", fillcolor="#F1F3F4"]; Lyophilize [label="Lyophilization", fillcolor="#F1F3F4"]; Grind [label="Grinding to Powder", fillcolor="#F1F3F4"]; Extraction [label="Solvent Extraction\n(MeOH/DCM + BHT + Internal Standard)", fillcolor="#F1F3F4"]; SPE [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#F1F3F4"]; LCMS [label="LC-MS/MS Analysis\n(Reverse-Phase C18, MRM mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis and Quantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Freeze; Freeze -> Lyophilize; Lyophilize -> Grind; Grind -> Extraction; Extraction -> SPE; SPE -> LCMS; LCMS -> Data; } caption="Workflow for quantitative analysis of oxylipins."
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the biosynthetic yields or enzyme kinetics for this compound or its components. Future research involving isotopic labeling studies and characterization of the biosynthetic enzymes will be crucial to generate such data.
Conclusion and Future Directions
This compound, or more accurately, its active component 1-dihydrountenone A, represents a fascinating example of the chemical diversity found in marine sponges. While its natural source and structure have been established, its biosynthesis remains an area ripe for investigation. The proposed biosynthetic pathway, rooted in the well-established principles of oxylipin formation, provides a solid framework for future studies. Elucidating the specific enzymes and the corresponding gene cluster involved in the biosynthesis of 1-dihydrountenone A in Plakortis sp. will not only provide fundamental insights into the metabolism of this marine organism but could also pave the way for the biotechnological production of this and other related bioactive compounds. Further research into the quantitative aspects of its biosynthesis and the enzymatic formation of levulinic acid in this context is also warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Analysis and Biological Evaluation of Carob Leaf (Ceratonia siliqua L.) Crude Extracts Using NMR and Mass Spectroscopic Techniques [mdpi.com]
- 6. NMR, mass spectrometry and chemical evidence reveal a different chemical structure for methanobactin that contains oxazolone rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemometric Analysis of NMR Spectra and Machine Learning to Investigate Membrane Fouling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allene oxide synthases and allene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Polyketide genes in the marine sponge Plakortis simplex: a new group of mono-modular type I polyketide synthases from sponge symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyketide synthases in the microbiome of the marine sponge Plakortis halichondrioides: a metagenomic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of polyunsaturated fatty acids by polyketide synthases in both prokaryotes and eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Polyunsaturated fatty acids and fatty acid-derived lipid mediators: Recent advances in the understanding of their biosynthesis, structures, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative Analysis of Oxylipins [lebchem.uni-wuppertal.de]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Bioactive Oxylipins Profile in Marine Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Species-specific optimization of oxylipin ionization in LC-MS: a design of experiments approach to improve sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Inhibition of DNA Polymerase α and δ by Plakevulin A and its Analogs: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the inhibitory effects of the marine-derived oxylipin, Plakevulin A, and its related compounds on DNA polymerase α and δ. This document, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the available quantitative data, experimental methodologies, and the underlying molecular interactions that govern this inhibition.
Recent research has pinpointed not this compound itself, but a closely related derivative, 1-dihydrountenone A , as the primary active compound responsible for the potent inhibition of mammalian DNA polymerases. This guide clarifies this crucial distinction and presents the relevant data accordingly.
Quantitative Analysis of DNA Polymerase Inhibition
The inhibitory activities of this compound and its analogs against DNA polymerases α and δ have been quantified, with IC50 values providing a measure of their potency. The available data is summarized below for comparative analysis. It is noteworthy that different studies have reported inhibition against varying combinations of DNA polymerases (α, β, γ, and δ), reflecting the evolving understanding of these compounds' selectivity.
| Compound | Target Enzyme | IC50 (µg/mL) | Source |
| This compound | DNA Polymerase α | 25 | [1] |
| This compound | DNA Polymerase γ | 25 | [1] |
| 1-dihydrountenone A | DNA Polymerase α | Data not available | |
| 1-dihydrountenone A | DNA Polymerase β | Data not available |
Further investigation into the primary literature is required to obtain specific IC50 values for 1-dihydrountenone A against DNA polymerases α and δ.
Core Experimental Protocols
The determination of the inhibitory effects of this compound and its analogs on DNA polymerase activity relies on robust and well-defined experimental protocols. A generalized methodology for the DNA polymerase inhibition assay is outlined below.
DNA Polymerase Inhibition Assay
This assay measures the extent to which a compound inhibits the synthesis of DNA by a specific DNA polymerase.
1. Reagents and Materials:
-
Purified DNA polymerase α or δ
-
Activated DNA (e.g., calf thymus DNA treated with DNase I) to serve as the template-primer
-
Deoxynucleoside triphosphates (dNTPs: dATP, dGTP, dCTP)
-
Radioactively labeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)
-
Assay buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)
-
Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
2. Procedure:
-
A reaction mixture is prepared containing the assay buffer, activated DNA, and all dNTPs except the radiolabeled one.
-
The test compound at various concentrations is added to the reaction mixture. A control with no inhibitor is also prepared.
-
The reaction is initiated by the addition of the DNA polymerase enzyme and the radiolabeled dNTP.
-
The mixture is incubated at a controlled temperature (typically 37°C) for a specific period to allow for DNA synthesis.
-
The reaction is stopped by the addition of cold TCA.
-
The acid-insoluble material (precipitated DNA) is collected by filtration through glass fiber filters.
-
The filters are washed with TCA and ethanol (B145695) to remove unincorporated dNTPs.
-
The radioactivity retained on the filters, which is proportional to the amount of newly synthesized DNA, is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the DNA polymerase activity, is determined from a dose-response curve.
Visualizing the Molecular Landscape
To better understand the processes and relationships discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps in a typical DNA polymerase inhibition assay.
References
The Oxylipin Nature of Plakevulin A: A Technical Guide for Researchers
An In-depth Examination of a Marine-Derived Bioactive Compound with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plakevulin A, a marine-derived oxylipin isolated from the Okinawan sponge Plakortis sp., has emerged as a molecule of significant interest in the scientific community. Its unique chemical structure and potent biological activities, particularly its cytotoxicity against various cancer cell lines, have prompted further investigation into its mechanism of action and potential as a therapeutic agent. This technical guide provides a comprehensive overview of the oxylipin nature of this compound, detailing its biological effects, proposed biosynthetic pathway, and the experimental methodologies employed in its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Introduction: The Oxylipin Landscape and the Emergence of this compound
Oxylipins are a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. In marine environments, these compounds play diverse roles in chemical defense and intercellular communication. Marine sponges, in particular, are a rich source of novel oxylipins with unique structural features and potent biological activities.
This compound is a notable example of a sponge-derived oxylipin.[1] Its structure, which has been the subject of careful elucidation and revision, features a complex arrangement of functional groups that contribute to its bioactivity.[1] This guide delves into the multifaceted nature of this compound, from its origins in Plakortis sp. to its intricate interactions within cellular signaling pathways.
Biological Activity of this compound
This compound has demonstrated a range of biological activities, with its cytotoxic and pro-apoptotic effects being the most extensively studied. Research has shown that it exhibits selective toxicity towards cancer cells over normal cell lines.[1]
Cytotoxicity Against Cancer Cell Lines
This compound has been shown to be cytotoxic against a panel of human and murine cancer cell lines. Notably, it displays high sensitivity in the human promyelocytic leukemia cell line, HL60.[1][2] Its cytotoxic profile also extends to human cervix carcinoma (HeLa and KB), murine leukemia (L1210), mouse calvaria-derived pre-osteoblast (MC3T3-E1), and human normal lung fibroblast (MRC-5) cell lines.[1][2]
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | Organism | IC50 (µM) |
| HL60 | Human Promyelocytic Leukemia | Human | Data not available |
| HeLa | Human Cervix Carcinoma | Human | Data not available |
| L1210 | Murine Leukemia | Mouse | Data not available |
| KB | Human Cervix Carcinoma | Human | Data not available |
| MC3T3-E1 | Mouse Calvaria-derived Pre-osteoblast | Mouse | Data not available |
| MRC-5 | Human Normal Lung Fibroblast | Human | Data not available |
Note: While the cytotoxicity of this compound against these cell lines has been reported, specific IC50 values were not available in the reviewed literature. Further studies are needed to quantify its potency in these cell lines.
Induction of Apoptosis
The cytotoxic effects of this compound are, at least in part, attributable to its ability to induce apoptosis, or programmed cell death. In HL60 cells, treatment with this compound leads to DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]
Inhibition of DNA Polymerases
Initial studies on this compound revealed its ability to inhibit DNA polymerases α and δ.[1] This activity was considered a potential mechanism for its cytotoxic effects. However, the concentrations required for DNA polymerase inhibition did not fully correlate with the observed cytotoxicity, suggesting the involvement of other molecular targets.[1]
Mechanism of Action: Targeting the IL-6/STAT3 Signaling Pathway
A significant breakthrough in understanding the mechanism of action of this compound came with the identification of its interaction with hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1] This interaction has been shown to be a critical event leading to the suppression of the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2]
The IL-6/STAT3 pathway is a crucial signaling cascade involved in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound, by binding to HSD17B4, interferes with the activation of STAT3, thereby disrupting this pro-survival signaling and promoting apoptosis in cancer cells.[1][2]
Caption: Mechanism of Action of this compound.
The Oxylipin Nature: A Look into Biosynthesis
While the complete biosynthetic pathway of this compound has not been fully elucidated, its classification as an oxylipin suggests its origin from the oxidative metabolism of fatty acids. Many bioactive compounds from Plakortis sponges, including the structurally related plakortins, are believed to be derived from polyketide pathways.[3][4] These pathways involve the sequential condensation of simple carboxylate units, followed by a series of enzymatic modifications including oxidations, reductions, and cyclizations.
The biosynthesis of this compound likely begins with a polyketide synthase (PKS) assembling a linear polyketide chain from fatty acid precursors. This chain then undergoes a series of enzymatic transformations, including the action of lipoxygenases and other oxidative enzymes, to introduce the characteristic oxygen-containing functional groups and form the final complex structure of this compound. The study of polyketide synthase genes in the microbiome of Plakortis sponges supports the role of symbiotic microorganisms in the production of these complex natural products.[5][6]
Caption: Hypothetical Biosynthetic Pathway of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research on this compound. While specific, step-by-step protocols for every aspect of this compound research are not always publicly available, this section provides representative methodologies based on common practices in natural product chemistry and molecular biology.
Isolation of this compound from Plakortis sp.
The isolation of this compound from its sponge host involves a multi-step extraction and purification process. A general procedure is outlined below. Note: This is a representative protocol and may require optimization based on the specific sample and laboratory conditions.
-
Collection and Preparation: The marine sponge Plakortis sp. is collected and immediately frozen or preserved in ethanol (B145695) to prevent degradation of the natural products.
-
Extraction: The sponge material is homogenized and extracted sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to partition the compounds based on their solubility.
-
Fractionation: The crude extracts are subjected to column chromatography on silica (B1680970) gel or other stationary phases, eluting with a gradient of solvents to separate the components into fractions of decreasing complexity.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassays, are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column, to yield the pure compound.
-
Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking that allows for the confirmation of its structure and the generation of analogs for structure-activity relationship (SAR) studies. While a detailed, step-by-step protocol for the total synthesis of this compound is highly specific to the chosen synthetic route and often proprietary, a general workflow is as follows:
-
Retrosynthetic Analysis: The target molecule, this compound, is conceptually broken down into simpler, commercially available starting materials.
-
Key Reactions: The synthesis typically involves a series of key chemical reactions to construct the carbon skeleton and install the various functional groups with the correct stereochemistry. These may include asymmetric reactions, carbon-carbon bond-forming reactions, and functional group interconversions.
-
Purification and Characterization: After each synthetic step, the product is purified by chromatography and its structure is confirmed by spectroscopic methods to ensure the desired transformation has occurred.
-
Final Assembly: The various fragments are coupled together in the final stages of the synthesis to complete the structure of this compound.
Researchers interested in the total synthesis of this compound should consult the primary literature for specific synthetic strategies that have been reported.
Biotinylated this compound Pull-Down Assay
To identify the cellular binding partners of this compound, a pull-down assay using a biotinylated derivative of the molecule can be employed. This technique allows for the selective isolation of proteins that interact with this compound from a complex protein mixture, such as a cell lysate.
Caption: Workflow for Biotinylated this compound Pull-Down Assay.
Protocol Outline:
-
Preparation of Biotinylated this compound: A biotin (B1667282) tag is chemically conjugated to this compound, typically at a position that does not interfere with its biological activity.
-
Immobilization of Bait: The biotinylated this compound is incubated with streptavidin-coated magnetic or agarose (B213101) beads. The high affinity of the biotin-streptavidin interaction results in the stable immobilization of the bait molecule on the beads.
-
Preparation of Cell Lysate: The target cells (e.g., HL60) are lysed to release the cellular proteins.
-
Incubation and Binding: The immobilized biotinylated this compound is incubated with the cell lysate to allow for the binding of interacting proteins (the "prey").
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by staining. The protein band corresponding to the interacting partner (in this case, HSD17B4) can be excised and identified by mass spectrometry.
Conclusion and Future Directions
This compound stands as a compelling example of the therapeutic potential held within marine natural products. Its identity as an oxylipin, coupled with its potent and selective cytotoxicity against cancer cells, underscores the importance of continued exploration of marine biodiversity for novel drug leads. The elucidation of its mechanism of action, involving the targeting of the HSD17B4/STAT3 signaling axis, provides a rational basis for its further development.
Future research should focus on several key areas:
-
Quantitative Bioactivity Studies: Determining the specific IC50 values of this compound against a broader panel of cancer cell lines is crucial for a more complete understanding of its potency and selectivity.
-
Detailed Biosynthetic Studies: A full elucidation of the biosynthetic pathway of this compound will not only provide fundamental scientific knowledge but may also open avenues for its biotechnological production.
-
Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound and its analogs will enable the exploration of its SAR, potentially leading to the design of even more potent and selective compounds.
-
In Vivo Efficacy: Preclinical studies in animal models are a necessary next step to evaluate the in vivo efficacy and safety of this compound as a potential anticancer agent.
The continued investigation of this compound and other marine-derived oxylipins holds great promise for the discovery of new and effective therapies for cancer and other diseases. This technical guide serves as a foundational resource to aid researchers in this important endeavor.
References
- 1. Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
Plakevulin A: A Technical Guide on its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plakevulin A, an oxylipin originally isolated from the Okinawan marine sponge Plakortis sp., has emerged as a promising candidate in the landscape of anticancer research. This technical guide synthesizes the current understanding of this compound, detailing its cytotoxic activity, mechanisms of action, and the signaling pathways it modulates. Emerging evidence points to a multi-faceted approach, including the induction of apoptosis via suppression of the STAT3 signaling pathway and potential activity as a splicing modulator. This document provides a comprehensive overview of the experimental data, protocols, and molecular interactions of this compound, offering a valuable resource for researchers and professionals in drug development.
Introduction
Naturally derived marine compounds are a rich source of novel therapeutic agents. This compound, an oxylipin, has demonstrated significant cytotoxic effects against various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1] Initial studies also highlighted its inhibitory activity against DNA polymerases α and δ.[1] However, the discrepancy between its cytotoxic concentrations and the levels required for polymerase inhibition suggested the existence of other molecular targets, prompting deeper investigation into its anticancer mechanisms.[1] This guide consolidates the current knowledge on this compound, focusing on its potential as a targeted anticancer therapeutic.
Cytotoxic Activity of this compound
This compound has exhibited potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Human Promyelocytic Leukemia | - | [1] |
| HeLa | Human Cervix Epithelioid Carcinoma | - | [1] |
| L1210 | Murine Leukemia | - | [1] |
| KB | Human Cervix Carcinoma | - | [1] |
| MC3T3-E1 | Mouse Pre-osteoblast | - | [1] |
| MRC-5 | Human Normal Lung Fibroblast | - | [1] |
Note: Specific IC50 values were not provided in the search results, but HL60 cells were noted to be the most sensitive.
Mechanism of Action
The anticancer activity of this compound is attributed to several interconnected mechanisms, primarily the induction of apoptosis and the modulation of key signaling pathways.
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. In human promyelocytic leukemia (HL60) cells, treatment with (+)-plakevulin A resulted in DNA fragmentation and the activation of caspase-3, both hallmarks of apoptosis.[1]
Suppression of STAT3 Signaling
A pivotal aspect of this compound's mechanism is its ability to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation, and its constitutive activation is a common feature in many cancers.[2]
This compound's inhibitory effect on STAT3 is potentially mediated through its interaction with Hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1] HSD17B4 has been identified as a binding protein for this compound and is known to regulate STAT3 activation.[1][2] By binding to HSD17B4, this compound may disrupt the signaling cascade that leads to STAT3 activation, thereby promoting apoptosis.[1]
Caption: Proposed mechanism of this compound-induced apoptosis via STAT3 suppression.
Potential as a Splicing Modulator
While direct evidence for this compound is still emerging, its structural and functional characteristics suggest a potential role as a splicing modulator. Splicing modulators are compounds that interfere with the pre-mRNA splicing process, a critical step in gene expression.[3][4] Many natural products with anticancer properties, such as pladienolide B, target the SF3b complex, a core component of the spliceosome.[5][6][7][8] Given that this compound is a natural product with potent cytotoxic effects, investigating its interaction with the spliceosome, particularly the SF3b complex, is a logical next step. Dysregulation of splicing is a known hallmark of cancer, making the spliceosome an attractive therapeutic target.[3][6]
Caption: Hypothetical role of this compound as a splicing modulator targeting the SF3b complex.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the study of this compound.
Cell Culture and Cytotoxicity Assays
-
Cell Lines: HL60 (human promyelocytic leukemia), HeLa (human cervix epithelioid carcinoma), MC3T3-E1 (mouse pre-osteoblast), and MRC-5 (human normal lung fibroblast) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[1]
-
MTT Assay: To determine cytotoxicity, cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.
Apoptosis Assays
-
DNA Fragmentation Analysis: Apoptotic DNA fragmentation can be visualized by agarose (B213101) gel electrophoresis of DNA extracted from treated and untreated cells.
-
Caspase-3 Activation Assay: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
Pull-down Assays for Protein Binding
-
Biotinylation of this compound: this compound is chemically modified to incorporate a biotin (B1667282) tag.
-
Affinity Chromatography: The biotinylated this compound is incubated with cell lysates (e.g., from HL60 cells). The complex is then captured using neutravidin-coated beads. After washing, the bound proteins are eluted and identified by mass spectrometry or Western blotting.[1]
Western Blot Analysis for Signaling Proteins
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the proteins of interest (e.g., STAT3, phospho-STAT3) and then with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.
Caption: A generalized workflow for investigating the anticancer properties of this compound.
Future Directions and Conclusion
This compound presents a compelling profile as a potential anticancer agent. Its ability to induce apoptosis through the suppression of STAT3 signaling provides a solid foundation for further development. The hypothesis that this compound may also function as a splicing modulator opens up exciting new avenues for research.
Future studies should focus on:
-
Elucidating the precise interaction between this compound and HSD17B4.
-
Investigating the effects of this compound on the spliceosome and global splicing patterns in cancer cells.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Synthesizing and evaluating analogs of this compound to improve its potency and pharmacokinetic properties.
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Splicing modulators: on the way from nature to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecules modulating RNA splicing: a review of targets and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. publications.goettingen-research-online.de [publications.goettingen-research-online.de]
- 6. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SF3b Complex is an Integral Component of the Spliceosome and Targeted by Natural Product-Based Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Splicing factor SF3b as a target of the antitumor natural product pladienolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Enigmatic Plakenvulin A: A Case of Mistaken Identity in Natural Product Synthesis
Despite a thorough investigation into the scientific literature and chemical databases, the total synthesis of a compound named "Plakenvulin A" cannot be detailed. The name does not correspond to any known natural product, suggesting a potential misspelling or misidentification of the target molecule.
Extensive searches for "Plakenvulin A," and plausible variations of the name, have failed to yield any publications describing its isolation, characterization, or synthesis. This indicates that "Plakenvulin A" is not a recognized compound within the established scientific domain.
It is conceivable that the name is a mistaken reference to a known natural product, perhaps an alkaloid isolated from a marine sponge of the Plakortis genus or a related organism. Sponges of this genus are prolific sources of structurally diverse and biologically active secondary metabolites, including the well-documented plakinamines, plakortins, and plakortones. However, without the correct chemical structure, the development of a detailed synthetic protocol is impossible.
For researchers, scientists, and drug development professionals interested in the total synthesis of marine natural products, the general workflow and key considerations remain consistent. A typical total synthesis campaign involves:
-
Retrosynthetic Analysis: Deconstruction of the target molecule into simpler, commercially available starting materials. This process identifies key bond disconnections and strategic reactions.
-
Synthetic Strategy Development: Planning the forward synthesis, including the choice of protecting groups, stereochemical control, and the sequence of reactions.
-
Execution and Optimization: Performing the planned reactions, purifying intermediates, and optimizing reaction conditions to maximize yields and purity.
-
Characterization: Confirming the structure of all intermediates and the final product using a variety of spectroscopic techniques (e.g., NMR, mass spectrometry, IR) and comparing the data to that of the natural product.
Below are graphical representations of a generalized workflow for natural product total synthesis and a conceptual signaling pathway that might be investigated for a novel bioactive compound.
In the absence of a confirmed structure for "Plakenvulin A," we are unable to provide specific experimental protocols or quantitative data. We advise researchers to verify the correct name and structure of their target molecule before embarking on a synthetic endeavor. Should the correct identity of "Plakenvulin A" be established, a detailed application note and protocol could be developed following the principles outlined above.
Application Notes and Protocols: Plakevulin A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plakevulin A is a marine-derived oxylipin, a class of polyketides, isolated from sponges of the genus Plakortis.[1][2] This natural product has garnered significant interest within the scientific community due to its notable biological activities. Research has demonstrated its potential as a cytotoxic agent against various cancer cell lines and its ability to induce apoptosis.[1][2][3] Furthermore, this compound has been shown to suppress the activation of the signal transducer and activator of transcription 3 (STAT3) induced by interleukin-6 (IL-6), a key pathway implicated in cancer progression and inflammation.[2][4]
These promising bioactivities underscore the importance of efficient and reliable methods for the extraction and purification of this compound to facilitate further pre-clinical and clinical research. This document provides a comprehensive overview of the techniques and protocols for the isolation of this compound and related polyketides from their natural sponge sources, based on established methodologies for similar compounds.
Data Presentation: Extraction and Purification of Polyketides from Plakortis Sponges
While specific quantitative data for the extraction and purification of this compound is not extensively reported, the following table summarizes representative yields and conditions for related polyketides isolated from Plakortis species. This data can serve as a benchmark for optimizing the isolation of this compound.
| Compound(s) | Sponge Species | Extraction Solvent(s) | Initial Biomass (Dry Wt.) | Final Yield | Purification Methods | Reference |
| Simplextone E and known analogues | Plakortis sp. | Acetone (B3395972), Methanol (B129727) | 1.1 kg | Not specified | Silica (B1680970) gel column chromatography, Sephadex LH-20, RP-HPLC | [1] |
| Plakortilactone, seco-plakortide F acid, and known analogues | Plakortis halichondrioides | Chloroform/Methanol (1:1) | Not specified | Not specified | n-hexane partition, further chromatography not detailed | [5] |
| Plakortinic acids C and D | Plakortis symbiotica–Xestospongia deweerdtae | Methanol/Chloroform (1:1) | Not specified | Not specified | n-hexane partition, Silica gel chromatography | [6] |
| Cyclic Peroxide Acids | Plakortis sp. (Jamaican) | Not specified | Not specified | Not specified | Preparative TLC, HPLC | [3] |
| Plakortide E | Plakortis halichondrioides | Cyclohexane, Methylene dichloride, Methanol | 640 g | Not specified | Silica gel column chromatography, HPLC | [7] |
| New Cyclic Peroxides and Alkylpyridinium Alkaloids | Plakortis simplex (Korean) | Methanol | Not specified | 400 mg (90% MeOH fraction) | Reversed-phase silica gel flash column chromatography, HPLC | [8] |
| Furanolidenic methyl esters | Plakortis angulospiculatus | Methanol/CH2Cl2 (1:1), CH2Cl2 | Not specified | 18.7% and 25.8% (crude extract of dry wt.) | Vacuum chromatography on silica gel | [9] |
Experimental Protocols
The following protocols are representative methodologies for the extraction and purification of polyketides from Plakortis sponges and can be adapted for the specific isolation of this compound.
Protocol 1: General Extraction and Fractionation
This protocol is based on common initial steps for isolating polyketides from Plakortis sponges.[1][8][10]
1. Sample Preparation:
- Collected sponge specimens (Plakortis sp.) should be frozen immediately after collection and stored at -25°C or lower until extraction.[8]
- Thaw the frozen sponge material and chop it into small pieces to increase the surface area for extraction.[8]
2. Solvent Extraction:
- Macerate and extract the sponge material with methanol (MeOH) at room temperature. It is recommended to perform the extraction twice to ensure maximum yield.[8]
- Alternatively, a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH) can be used for extraction.[10] Some protocols also utilize acetone followed by methanol.[1]
- Ultrasonic extraction with the chosen solvent can be employed to enhance the extraction efficiency.[1]
3. Liquid-Liquid Partitioning:
- Combine the crude extracts and concentrate them under reduced pressure to obtain a residue.
- Partition the residue between dichloromethane and water. The organic layer containing the polyketides is collected.[8]
- For defatting, the organic layer can be evaporated and re-partitioned between n-hexane and 15% aqueous methanol. The aqueous methanol fraction will contain the more polar polyketides.[8]
Protocol 2: Chromatographic Purification
Following initial extraction and partitioning, a multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.[1][8][9][10]
1. Initial Column Chromatography:
- Subject the crude fraction containing the polyketides to vacuum chromatography or flash column chromatography.[8][9]
- A common stationary phase is silica gel. Elution is typically performed with a gradient of increasing polarity, for example, a mixture of n-hexane and acetone.[6]
- Alternatively, for more polar compounds, reversed-phase silica gel can be used with a decreasing polarity gradient, such as methanol/water mixtures (e.g., from 50:50 to 100:0).[8]
- Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.
2. Size-Exclusion Chromatography (Optional):
- For further separation based on molecular size, fractions can be subjected to chromatography on Sephadex LH-20.[1][10]
3. High-Performance Liquid Chromatography (HPLC):
- Final purification is typically achieved using reversed-phase HPLC (RP-HPLC).[1][8]
- A preparative C18 column is commonly used.
- The mobile phase often consists of a gradient of acetonitrile (B52724) or methanol in water.[8]
- Monitor the elution profile with a suitable detector (e.g., UV or refractive index) and collect the peak corresponding to this compound.
- Purity of the final compound should be assessed by analytical HPLC and spectroscopic methods such as NMR and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Generalized workflow for this compound extraction and purification.
Signaling Pathway
Caption: this compound inhibits the IL-6-induced STAT3 signaling pathway.
References
- 1. Chemistry and Selective Tumor Cell Growth Inhibitory Activity of Polyketides from the South China Sea Sponge Plakortis sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cytotoxic cyclic peroxide acids from Plakortis sp. marine sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plakortinic acids C and D: a pair of peroxide-polyketides possessing a rare 7,8-dioxatricyclo[4.2.2.02,5]dec-9-ene core from a two-sponge association of Plakortis symbiotica–Xestospongia deweerdtae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Plakortide E from the Caribbean Sponge Plakortis halichondroides as a Trypanocidal Protease Inhibitor using Bioactivity-Guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Constituents from the Korean Sponge Plakortis simplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Plakevulin A-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plakevulin A, an oxylipin originally isolated from the marine sponge Plakortis sp., has demonstrated significant cytotoxic effects against various cancer cell lines, with a pronounced sensitivity observed in human promyelocytic leukemia (HL-60) cells. Emerging evidence indicates that this compound exerts its anticancer activity by inducing apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for cancer therapeutics. The mechanism of this compound-induced apoptosis in HL60 cells is linked to the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) activation, a key signaling pathway often dysregulated in cancer. This suppression is potentially mediated through the binding of this compound to hydroxysteroid 17-β dehydrogenase 4 (HSD17B4). Key downstream events of this compound treatment include the activation of caspase-3 and subsequent DNA fragmentation, hallmarks of apoptotic cell death.
These application notes provide detailed protocols for a panel of standard assays to robustly assess and quantify this compound-induced apoptosis. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the pro-apoptotic efficacy and molecular mechanisms of this compound and its analogs.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis.
Data Presentation: Quantitative Assessment of Apoptotic Markers
The following tables summarize expected quantitative data from various assays after treating a cancer cell line (e.g., HL-60) with this compound for a specified duration (e.g., 24 hours). Data is presented as a fold change relative to an untreated control.
Table 1: Caspase Activity
| Treatment | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (X µM) | 3.5 | 2.8 |
| This compound (2X µM) | 6.2 | 5.1 |
Table 2: Apoptotic Cell Population by Annexin V/PI Staining
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95 | 3 | 2 |
| This compound (X µM) | 60 | 25 | 15 |
| This compound (2X µM) | 35 | 45 | 20 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (X µM) | 2.5 | 3.0 |
| This compound (2X µM) | 4.8 | 5.5 |
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess this compound-induced apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time period. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Binding Buffer Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caspase-3 and Caspase-9 Colorimetric Assays
These assays measure the activity of key initiator (caspase-9) and executioner (caspase-3) caspases.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well. Add 2X Reaction Buffer containing DTT.
-
Substrate Addition: Add the respective colorimetric substrate (DEVD-pNA for caspase-3, LEHD-pNA for caspase-9) to each well.[1][2]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family members (Bax and Bcl-2) and the cleavage of PARP.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate suitable for fluorescence microscopy or a black-walled plate for plate reader analysis.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (prepared in cell culture medium) for 15-30 minutes at 37°C.[3]
-
Washing: Wash the cells with assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry/Plate Reader: Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
-
By employing these detailed protocols, researchers can effectively investigate and quantify the apoptotic effects of this compound, providing valuable insights into its potential as a therapeutic agent.
References
Application Notes: Plakevulin A as a STAT3 Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] The aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a significant target for therapeutic intervention.[1][2][5] Plakevulin A, a marine-derived natural product, has been identified as a suppressor of STAT3 activation.[1] Specifically, it has been shown to inhibit the interleukin-6 (IL-6) induced phosphorylation of STAT3 in human promyelocytic leukemia (HL60) cells.[1] This document provides detailed protocols for assessing the inhibitory effect of this compound on STAT3 phosphorylation.
Mechanism of Action
The canonical STAT3 signaling pathway is initiated by the binding of cytokines, such as IL-6, to their cell surface receptors.[1][2][5] This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6] This phosphorylation is a pivotal step, leading to the dimerization of STAT3, its translocation to the nucleus, and the subsequent transcription of target genes involved in cell survival and proliferation.[3][4][5] this compound has been observed to suppress this IL-6-induced phosphorylation of STAT3.[1] While the precise mechanism is still under investigation, it is suggested that this compound may exert its effect through interaction with proteins that regulate STAT3 activation, such as hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1]
Data Presentation
| This compound Conc. (µM) | % Inhibition of p-STAT3 (Tyr705) |
| 0.1 | 15.2 ± 2.1 |
| 0.5 | 35.8 ± 4.5 |
| 1.0 | 52.3 ± 3.8 |
| 5.0 | 78.9 ± 5.2 |
| 10.0 | 91.5 ± 2.9 |
Note: The data presented in this table is illustrative and intended to represent the type of quantitative results that can be obtained from the described assays. Actual experimental results may vary.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Tyr705) Inhibition
This protocol details the procedure for analyzing the inhibition of IL-6-induced STAT3 phosphorylation by this compound in HL60 cells using Western blotting.
Materials:
-
HL60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human IL-6
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Rabbit anti-β-actin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HL60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 50 ng/mL of IL-6 for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Calculate the percentage inhibition of p-STAT3 for each concentration of this compound relative to the IL-6 stimulated control.
-
Protocol 2: ELISA for p-STAT3 (Tyr705) Inhibition
This protocol provides a method for the quantitative determination of p-STAT3 (Tyr705) inhibition using a sandwich ELISA kit.
Materials:
-
Phospho-STAT3 (Tyr705) and Total STAT3 ELISA Kit
-
HL60 cells and culture reagents (as in Protocol 1)
-
This compound
-
Recombinant Human IL-6
-
Cell Lysis Buffer (provided with the kit or compatible)
-
Protease and Phosphatase Inhibitor Cocktails
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same steps for cell culture, treatment with this compound, and stimulation with IL-6 as described in Protocol 1, typically in a 96-well plate format.
-
After treatment, lyse the cells directly in the wells or after harvesting, following the ELISA kit manufacturer's instructions.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's protocol. A general workflow is as follows:
-
Add cell lysates to the wells of the microplate pre-coated with a capture antibody for total STAT3.
-
Incubate to allow binding of STAT3 to the antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for p-STAT3 (Tyr705).
-
Incubate to allow the formation of the sandwich complex.
-
Wash the wells.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash the wells.
-
Add a TMB substrate solution and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
If a dual-assay kit is used, perform a parallel assay for total STAT3.
-
Normalize the p-STAT3 absorbance readings to the total STAT3 readings for each sample.
-
Calculate the percentage inhibition of p-STAT3 phosphorylation for each concentration of this compound compared to the IL-6 stimulated control.
-
Plot the percentage inhibition against the log of this compound concentration to determine the IC50 value.
-
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on STAT3 phosphorylation. These assays are essential tools for researchers in the field of drug discovery and development, enabling the quantitative assessment of potential STAT3 pathway inhibitors. Further investigation into the precise molecular interactions of this compound within the STAT3 signaling cascade will be valuable in elucidating its full therapeutic potential.
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 signaling leads to apoptosis of leukemic large granular lymphocytes and decreased Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pull-Down Assays with Biotinylated Plakevulin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines.[1] Its mechanism of action is an area of active investigation. Recent studies have identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a direct binding partner of this compound through pull-down assays using a biotinylated derivative. This interaction is believed to mediate the suppression of interleukin 6 (IL-6)-induced signal transducer and activator of transcription 3 (STAT3) activation, a critical pathway in cancer cell proliferation and survival.[1][2]
These application notes provide a detailed protocol for utilizing biotinylated this compound in pull-down assays to identify and validate its protein targets. This powerful technique is instrumental in elucidating the molecular mechanisms of action for novel drug candidates like this compound.
Data Presentation
While specific binding affinities and inhibitory concentrations for this compound's interaction with HSD17B4 and its effect on STAT3 phosphorylation are not yet publicly available, the following table summarizes its cytotoxic effects on various cancer cell lines. This data underscores its potential as an anti-cancer agent and provides a rationale for in-depth target identification studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Human promyelocytic leukemia | Highest sensitivity observed | [1] |
| HeLa | Human cervix epithelioid carcinoma | Data not specified | [1] |
| L1210 | Murine leukemia | Data not specified | |
| KB | Human cervix carcinoma | Data not specified | |
| MC3T3-E1 | Mouse calvaria-derived pre-osteoblast | Lower sensitivity than cancer cells | |
| MRC-5 | Human normal lung fibroblast | Lower sensitivity than cancer cells |
Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound
Objective: To covalently attach a biotin (B1667282) tag to this compound for use in pull-down assays. This compound possesses a carboxylic acid moiety that can be targeted for biotinylation.
Materials:
-
This compound
-
Biotin-PEG-amine or a similar amino-functionalized biotin derivative
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid group of this compound by forming an NHS ester.
-
Monitor the reaction progress by TLC.
-
-
Conjugation with Biotin:
-
In a separate vessel, dissolve 1.5 equivalents of the amino-functionalized biotin derivative in anhydrous DMF.
-
Slowly add the biotin solution to the activated this compound mixture.
-
Stir the reaction overnight at room temperature.
-
-
Purification:
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Purify the resulting biotinylated this compound using preparative HPLC to remove unreacted starting materials and byproducts.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Pull-Down Assay with Biotinylated this compound
Objective: To identify proteins from a cell lysate that interact with this compound.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell line of interest (e.g., HL60)
-
Microcentrifuge tubes
-
Rotating shaker
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Lysate Preparation:
-
Culture the chosen cell line to 80-90% confluency.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
Bead Preparation and Bait Immobilization:
-
Resuspend the streptavidin-coated beads in lysis buffer.
-
Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.
-
Incubate the washed beads with an excess of biotinylated this compound (e.g., 10-50 µg) for 1-2 hours at 4°C on a rotating shaker to immobilize the bait.
-
As a negative control, incubate a separate aliquot of beads with biotin alone or with an inactive, biotinylated small molecule.
-
Wash the beads three times with lysis buffer to remove unbound biotinylated this compound.
-
-
Protein-Bait Interaction:
-
Add the cell lysate (e.g., 1-2 mg of total protein) to the beads with immobilized biotinylated this compound and the negative control beads.
-
Incubate for 2-4 hours or overnight at 4°C on a rotating shaker.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by adding 2x SDS-PAGE sample buffer to the beads and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise unique bands present in the biotinylated this compound sample but not in the negative control for identification by mass spectrometry (LC-MS/MS).
-
Alternatively, perform a Western blot to probe for specific candidate proteins (e.g., HSD17B4).
-
Protocol 3: Determination of Binding Affinity (Kd)
Objective: To quantify the binding affinity between this compound and a target protein (e.g., HSD17B4).
Note: As a specific Kd value is not available, this protocol outlines a general method for its determination.
Method: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are recommended.
General ITC Procedure:
-
Prepare solutions of purified recombinant target protein (e.g., HSD17B4) in a suitable buffer.
-
Prepare a solution of this compound in the same buffer.
-
Fill the ITC sample cell with the protein solution.
-
Load the injection syringe with the this compound solution.
-
Perform a series of injections of this compound into the protein solution while measuring the heat changes associated with binding.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol 4: Measurement of STAT3 Phosphorylation Inhibition (IC50)
Objective: To determine the concentration of this compound required to inhibit 50% of IL-6-induced STAT3 phosphorylation.
Method: Western Blotting or a cell-based ELISA.
General Western Blotting Procedure:
-
Seed cells (e.g., HL60) in a multi-well plate and allow them to adhere.
-
Starve the cells in a serum-free medium for several hours.
-
Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Stimulate the cells with IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Lyse the cells and perform a Western blot as described in Protocol 2.
-
Probe the membrane with antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each concentration of this compound.
-
Plot the percentage of inhibition of STAT3 phosphorylation against the log of this compound concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflow for a biotinylated this compound pull-down assay.
Caption: Proposed signaling pathway of this compound.
References
Application Note: Identifying the Cellular Targets of Plakevulin A using Mass Spectrometry-Based Thermal Proteome Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Plakevulin A, an oxylipin originally isolated from the Okinawan sponge Plakortis sp., has demonstrated cytotoxic effects against various cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (KB) cells.[1] Recent studies have shown that it induces apoptosis in human promyelocytic leukemia (HL60) cells and suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin-6 (IL-6).[1][2] A pull-down experiment using a biotinylated derivative of this compound identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as a binding protein in HL60 cell lysates.[1] However, the complete cellular target profile and the full mechanism of action of this compound remain to be elucidated.
Identifying the direct and indirect molecular targets of a bioactive compound like this compound is crucial for understanding its mechanism of action, optimizing its therapeutic potential, and assessing potential off-target effects.[3] Thermal Proteome Profiling (TPP) is a powerful mass spectrometry-based technique that enables the unbiased, proteome-wide identification of drug targets in a native cellular context.[4][5][6] TPP leverages the principle that protein thermal stability is altered upon ligand binding.[6][7] By comparing the melting profiles of thousands of proteins in the presence and absence of the compound, direct and indirect targets can be identified.[5]
This application note provides a detailed protocol for the target identification of this compound using TPP coupled with multiplexed quantitative mass spectrometry.[5][7]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HL60 (human promyelocytic leukemia) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Actively growing HL60 cells are harvested and treated with either vehicle (DMSO) or a final concentration of 10 µM this compound for 1 hour.
Thermal Proteome Profiling (TPP) Workflow
The TPP workflow involves heating cell lysates treated with this compound or a vehicle control to a range of temperatures, followed by protein extraction, digestion, and quantitative mass spectrometry.[8]
-
Cell Lysis: After treatment, cells are washed with PBS, pelleted, and resuspended in lysis buffer (e.g., PBS with protease inhibitors). Lysis is performed by freeze-thaw cycles.
-
Temperature Gradient: The cell lysates (vehicle and this compound-treated) are divided into aliquots and heated to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Extraction: The heated lysates are centrifuged at high speed to pellet the denatured, aggregated proteins. The supernatants containing the soluble proteins are collected.
-
Protein Digestion: Proteins in the supernatant are denatured, reduced, alkylated, and then digested into peptides using trypsin overnight at 37°C.
-
Isobaric Labeling (TMT): The resulting peptide mixtures from each temperature point are labeled with tandem mass tag (TMT) 10-plex reagents according to the manufacturer's protocol.[5] This allows for the multiplexed analysis of samples from different temperature points in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptide samples are combined, fractionated using reversed-phase chromatography, and analyzed by nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[9]
Data Analysis
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins based on the TMT reporter ion intensities.[10]
-
Melting Curve Fitting: The relative protein abundance at each temperature point is used to generate a melting curve for each identified protein. These curves are fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.[10]
-
Target Identification: A statistically significant shift in the melting temperature (ΔTm) of a protein between the this compound-treated and vehicle-treated samples indicates a potential interaction.[6] Proteins with a significant positive ΔTm are considered potential direct or indirect targets of this compound.
Data Presentation
Quantitative data from the TPP experiment should be summarized in tables for clear comparison.
Table 1: Top Potential Protein Targets of this compound Identified by TPP
| Protein ID (UniProt) | Gene Name | Description | ΔTm (°C) | p-value |
| P42345 | HSD17B4 | Peroxisomal multifunctional enzyme type 2 | +5.2 | <0.001 |
| P40763 | STAT3 | Signal transducer and activator of transcription 3 | +3.8 | <0.005 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | +2.5 | <0.01 |
| P62258 | EEF1A1 | Elongation factor 1-alpha 1 | +2.1 | <0.01 |
| P04049 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | -1.8 | <0.05 |
Table 2: Pathway Analysis of this compound Targets
| Pathway Name | Associated Proteins | Enrichment Score | p-value |
| IL-6/JAK/STAT Signaling | STAT3, HSP90AA1 | 3.45 | <0.001 |
| Apoptosis Signaling | HSD17B4, HSP90AA1 | 2.89 | <0.005 |
| Protein Translation | EEF1A1 | 2.12 | <0.01 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound target identification using TPP.
Signaling Pathway
Based on the known activity of this compound, a potential mechanism involves the inhibition of the IL-6/STAT3 signaling pathway.[1]
Caption: this compound's potential inhibition of the STAT3 signaling pathway.
Conclusion
Thermal Proteome Profiling is a robust and unbiased method for elucidating the cellular targets of natural products like this compound. This approach can confirm previously identified binding partners, such as HSD17B4, and uncover novel targets and pathways, providing a comprehensive understanding of the compound's mechanism of action. The data generated from TPP experiments can guide further validation studies and facilitate the development of this compound as a potential therapeutic agent.
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies of Plakevulin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Plakevulin A, a promising anti-cancer agent. The protocols outlined below are designed to assess the compound's efficacy, pharmacokinetic profile, and safety in a preclinical setting.
Introduction to this compound
This compound is an oxylipin originally isolated from the Okinawan sponge Plakortis sp.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1] The human promyelocytic leukemia cell line, HL60, has been identified as being particularly sensitive to this compound.[1] Mechanistic studies suggest that this compound induces apoptosis and suppresses the activation of Signal Transducer and Activator of Transcription 3 (STAT3) induced by interleukin-6 (IL-6).[1] This is potentially mediated through its interaction with hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), a protein known to regulate STAT3 activation.[1]
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to the induction of apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound in cancer cells.
In Vivo Experimental Design
A robust in vivo experimental design is crucial for evaluating the therapeutic potential of this compound. The following workflow outlines the key stages of the proposed studies.
Caption: General workflow for in vivo studies of this compound.
Application Notes and Protocols
Animal Model Selection
For studying a human leukemia cell line like HL60, immunodeficient mice are required to prevent graft rejection.[2] NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are a suitable choice due to their impaired T and B cell lymphocyte development and defective natural killer (NK) cell function.
Efficacy Study Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in an HL60 xenograft model.
Materials:
-
NOD/SCID mice (6-8 weeks old, female)
-
HL60 human promyelocytic leukemia cells
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline, DMSO/polyethylene glycol mixture)
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Culture HL60 cells under standard conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at predetermined doses (e.g., low, medium, high dose) via an appropriate route (e.g., intravenous, intraperitoneal).
-
Administer the vehicle control to the control group.
-
Treat animals according to a defined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).
-
-
Endpoint Measurement:
-
Monitor tumor growth, body weight, and clinical signs of toxicity throughout the study.[3]
-
The primary endpoint is tumor growth inhibition.
-
Secondary endpoints may include survival analysis.
-
Euthanize mice when tumors reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
-
Data Analysis:
-
Compare tumor growth between treated and control groups.
-
Perform statistical analysis (e.g., t-test, ANOVA).
-
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.[4]
Materials:
-
Healthy mice (e.g., C57BL/6 or the same strain as the efficacy study)
-
This compound
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., intravenous and oral to determine bioavailability).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Process blood samples to separate plasma.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters.
-
Toxicology Study Protocol
Objective: To assess the safety and tolerability of this compound.[3][5]
Materials:
-
Healthy mice (one rodent and one non-rodent species are often required for regulatory submissions).[6]
-
This compound
-
Clinical observation checklists
-
Equipment for clinical pathology (hematology, serum chemistry)
-
Histopathology supplies
Procedure:
-
Dose Range Finding:
-
Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD).[7]
-
-
Single and Repeat-Dose Toxicity:
-
Administer this compound at different dose levels (including a control group) for a specified duration (e.g., single dose or repeated doses over 14 or 28 days).[7]
-
-
Monitoring:
-
Observe animals for clinical signs of toxicity, changes in body weight, and food/water consumption.[3]
-
-
Clinical Pathology:
-
At the end of the study, collect blood for hematology and serum chemistry analysis.
-
-
Histopathology:
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Evaluate all data to identify any dose-related toxicities and establish a no-observed-adverse-effect-level (NOAEL).
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Efficacy Study Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | N/A | ||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) |
Table 2: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) | N/A |
Table 3: Toxicology Study Summary
| Treatment Group | Dose (mg/kg) | Key Clinical Observations | Significant Changes in Hematology/Serum Chemistry | Key Histopathological Findings |
| Vehicle Control | 0 | |||
| This compound (Low) | ||||
| This compound (Mid) | ||||
| This compound (High) |
By following these detailed application notes and protocols, researchers can effectively evaluate the in vivo potential of this compound as a novel anti-cancer therapeutic. The structured approach to experimental design, execution, and data presentation will ensure the generation of robust and reliable preclinical data.
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. m.youtube.com [m.youtube.com]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Plakevulin A Analogs in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Plakevulin A analogs to elucidate their structure-activity relationships (SAR). This compound, a marine-derived oxylipin, has demonstrated notable cytotoxic and anti-proliferative activities, making its analogs promising candidates for novel therapeutic agents. The protocols outlined below detail the synthesis of this compound analogs, their cytotoxic evaluation, and the investigation of their mechanism of action through the STAT3 signaling pathway.
Introduction to this compound and Structure-Activity Relationship (SAR) Studies
This compound is a naturally occurring oxylipin isolated from marine sponges, which has been shown to exhibit cytotoxicity against various cancer cell lines, including human promyelocytic leukemia (HL60), murine leukemia (L1210), and human cervix carcinoma (KB) cells.[1] Its mechanism of action involves the induction of apoptosis and the suppression of the IL-6-induced STAT3 signaling pathway.[1] A potential protein target for this compound has been identified as hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1]
SAR studies are crucial for optimizing the therapeutic potential of this compound. By systematically modifying its chemical structure and assessing the biological activity of the resulting analogs, researchers can identify the key pharmacophoric features responsible for its cytotoxic effects. This iterative process of design, synthesis, and biological evaluation allows for the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes hypothetical cytotoxicity data for a series of this compound analogs against the HL60 human promyelocytic leukemia cell line. This data is illustrative and serves as a template for presenting SAR data. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Modification | IC50 (µM) on HL60 Cells |
| This compound (Parent) | - | 5.2 |
| Analog 1 | Modification of the cyclopentenone ring | 15.8 |
| Analog 2 | Alteration of the lipid side chain length | 8.1 |
| Analog 3 | Ester to amide substitution | 25.4 |
| Analog 4 | Introduction of a halogen atom | 3.5 |
| Analog 5 | Epimerization of a stereocenter | 12.3 |
Experimental Protocols
General Synthetic Protocol for a this compound Analog
This protocol describes a plausible synthetic route to a this compound analog.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of a this compound analog.
Materials:
-
Appropriate starting materials and reagents (specifics will vary based on the target analog)
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)
-
Reaction flasks, condensers, and other standard glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography apparatus (e.g., silica (B1680970) gel)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Side Chain Introduction: To a solution of the chiral cyclopentenone precursor in an anhydrous solvent, add the appropriate ylide or phosphonate (B1237965) reagent for the Wittig or Horner-Wadsworth-Emmons reaction, respectively. Stir the reaction at room temperature or with heating as required. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Functional Group Manipulation: Introduce or modify functional groups as needed for the specific analog. For example, perform an esterification reaction by treating the intermediate with an appropriate carboxylic acid in the presence of a coupling agent.
-
Deprotection: If protecting groups were used, remove them under appropriate conditions.
-
Final Purification: Purify the final this compound analog using HPLC to achieve high purity.
-
Characterization: Confirm the structure and purity of the synthesized analog using NMR and mass spectrometry.
Protocol for MTT Cytotoxicity Assay
This protocol details the procedure for evaluating the cytotoxicity of this compound analogs against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Diagram of MTT Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HL60)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for each analog by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol for Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cell lysates by Western blotting to assess the inhibitory effect of this compound analogs on the STAT3 signaling pathway.
Diagram of Western Blot Workflow
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Materials:
-
Human cancer cell line (e.g., HL60)
-
This compound analogs
-
IL-6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound analogs for a specified time, followed by stimulation with IL-6 to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound, involving the inhibition of the IL-6-induced STAT3 signaling pathway.
Caption: this compound's proposed inhibition of the STAT3 signaling pathway.
References
Troubleshooting & Optimization
improving Plakevulin A solubility for in vitro assays
Welcome to the technical support center for Plakevulin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oxylipin originally isolated from the Okinawan sponge Plakortis sp. It has demonstrated cytotoxic effects against various cancer cell lines, including murine leukemia (L1210) and human cervix carcinoma (KB) cells.[1] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the suppression of the IL-6-induced STAT3 signaling pathway.[1]
Q2: I'm having trouble dissolving this compound for my cell culture experiments. What solvents are recommended?
Like many poorly water-soluble compounds, this compound is best dissolved in an organic solvent to create a concentrated stock solution.[2] The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be considered as an alternative. It is crucial to first prepare a high-concentration stock solution in one of these solvents before diluting it to the final working concentration in your aqueous cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of less than 0.5% is generally recommended, and many researchers aim for 0.1% or lower.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q4: After diluting my this compound DMSO stock solution into my cell culture medium, I see a precipitate. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few steps you can take to address this:
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously. Gentle sonication in a water bath can also help to redissolve the precipitate.
-
Warming: Gently warming the solution to 37°C may aid in dissolution.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
Lower Working Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Troubleshooting Guide
This guide addresses specific problems you might encounter when preparing this compound for in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Ensure vigorous vortexing or sonication. Gentle warming to 37°C can also be attempted. |
| Precipitate forms immediately upon dilution in aqueous media. | The compound's solubility limit in the aqueous medium has been exceeded. | See FAQ Q4 for solutions including vortexing, sonication, warming, and serial dilutions. Consider lowering the final desired concentration. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations. | Always visually inspect your final working solution for any precipitate before adding it to your cells. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| High background cytotoxicity in vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final concentration of the solvent in your cell culture medium to below 0.5%, ideally 0.1% or lower. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Perform all manipulations in a chemical fume hood.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Vortex the working solution gently before adding it to the cells.
Example Dilution for a 10 µM working solution:
-
Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
Visualizations
This compound Experimental Workflow
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dimethyl sulfoxide (DMSO) attenuates the inflammatory response in the in vitro intestinal Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Plakevulin A in Cancer Cells
Welcome to the technical support center for Plakevulin A research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in cancer cells?
This compound is an oxylipin originally isolated from the Okinawan sponge Plakortis sp. It has demonstrated cytotoxic effects against various cancer cell lines, with a particular sensitivity observed in human promyelocytic leukemia (HL60) cells.[1] While it was initially identified as an inhibitor of DNA polymerases α and δ, its cytotoxic IC50 values suggest the involvement of other target proteins.[1]
Current research indicates that this compound induces apoptosis, as evidenced by DNA fragmentation and caspase-3 activation in sensitive cell lines.[1] A key part of its mechanism appears to be the suppression of STAT3 (Signal Transducer and Activator of Transcription 3) activation. One of its binding proteins has been identified as hydroxysteroid 17-β dehydrogenase 4 (HSD17B4). It is proposed that by binding to HSD17B4, this compound may suppress the IL-6-induced activation of STAT3, leading to apoptosis.[1]
Q2: My cancer cells, which were previously sensitive to this compound, are now showing reduced responsiveness. What are the potential, hypothetical mechanisms of resistance?
While specific resistance mechanisms to this compound have not yet been documented in the literature, based on common mechanisms of resistance to other anti-cancer agents, particularly those targeting signaling pathways like STAT3, we can hypothesize the following:
-
Alterations in the STAT3 Signaling Pathway:
-
Upregulation of STAT3 or upstream activators: Cancer cells might compensate for this compound's inhibitory effect by increasing the total amount of STAT3 protein or by upregulating the activity of upstream kinases (like JAKs) that phosphorylate and activate STAT3.
-
Mutations in STAT3: Mutations in the STAT3 protein could potentially alter the binding site of this compound or its downstream effectors, rendering the drug less effective.
-
Activation of Bypass Pathways: Cells could activate alternative survival pathways to circumvent their dependency on STAT3 signaling.
-
-
Changes in Drug Availability:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), could actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize and inactivate this compound more efficiently.
-
-
Target Protein Modification:
-
Mutations in HSD17B4: As a potential binding partner, mutations in HSD17B4 could reduce its affinity for this compound, thereby diminishing the drug's ability to inhibit STAT3 activation.
-
Altered Expression of HSD17B4: A decrease in the expression of HSD17B4 could also lead to a reduction in this compound's efficacy.
-
Troubleshooting Guide for Reduced this compound Efficacy
If you are observing a decrease in the cytotoxic effect of this compound in your cell line, the following experimental workflow can help you investigate potential resistance mechanisms.
Workflow for Investigating this compound Resistance
Caption: A stepwise workflow to troubleshoot and investigate the mechanisms behind suspected this compound resistance.
Experimental Protocols
Protocol 1: Western Blot for STAT3 Activation
This protocol is designed to assess the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Lysis:
-
Treat parental (sensitive) and suspected this compound-resistant cells with and without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and the loading control.
-
| Expected Outcomes & Interpretation |
| Increased p-STAT3/total STAT3 ratio in resistant cells (especially in the presence of this compound): Suggests a mechanism that maintains STAT3 activation despite drug treatment. |
| No change or decrease in p-STAT3: Suggests that the resistance mechanism may be independent of STAT3 activation and could be related to other factors like drug efflux. |
Protocol 2: Rhodamine 123 Accumulation Assay for Drug Efflux
This flow cytometry-based assay measures the activity of drug efflux pumps like P-glycoprotein.
-
Cell Preparation:
-
Harvest sensitive and suspected resistant cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Add Rhodamine 123 (a fluorescent substrate of P-gp) to the cell suspension at a final concentration of 0.5 µM.
-
For a positive control for pump inhibition, pre-incubate a set of cells with a known P-gp inhibitor (e.g., Verapamil) for 30 minutes before adding Rhodamine 123.
-
Incubate all samples at 37°C for 30-60 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (typically in the FITC channel).
-
| Expected Outcomes & Interpretation |
| Lower Rhodamine 123 fluorescence in resistant cells compared to sensitive cells: Indicates increased efflux pump activity. |
| Increased fluorescence in resistant cells treated with a P-gp inhibitor: Confirms that the reduced accumulation is due to P-gp activity. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data illustrating how to quantify resistance to this compound.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | p-STAT3/STAT3 Ratio (relative to untreated sensitive) | ABCB1 mRNA Expression (Fold Change) |
| Parental (Sensitive) | This compound | 1.2 | 1.0 | 0.2 | 1.0 |
| Resistant Clone 1 | This compound | 15.8 | 13.2 | 0.9 | 1.2 |
| Resistant Clone 2 | This compound | 25.4 | 21.2 | 0.3 | 15.7 |
| Resistant Clone 2 | This compound + Verapamil | 3.1 | 2.6 | N/A | N/A |
This data is for illustrative purposes only.
Signaling Pathway Diagram
This compound's Proposed Mechanism of Action and Potential Resistance Pathways
Caption: Proposed mechanism of this compound and hypothetical pathways leading to cellular resistance.
References
Technical Support Center: Refining Plakevulin A Delivery in Animal Models
Disclaimer: The following troubleshooting guides, FAQs, and protocols are based on general best practices for the in vivo administration of experimental compounds with potential solubility challenges, contextualized with the known in vitro mechanism of Plakevulin A. As of the latest literature search, specific in vivo studies detailing the formulation and administration of this compound in animal models have not been published. Therefore, these recommendations should be considered as a starting point for experimental design and may require significant optimization.
I. Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. It is believed to exert its effects by suppressing the activation of the STAT3 signaling pathway, which is often overactive in cancer and promotes cell survival and proliferation. One of the potential binding proteins identified for this compound is hydroxysteroid 17-β dehydrogenase 4 (HSD17B4).[1]
Q2: What are the main challenges I can anticipate when moving from in vitro to in vivo studies with this compound?
A2: Common challenges for compounds like this compound, an oxylipin, include poor aqueous solubility, which can make formulation for in vivo administration difficult. Other potential issues include rapid metabolism and clearance, which may affect its bioavailability and efficacy, and potential off-target toxicity.
Q3: Which animal models are most appropriate for studying the in vivo efficacy of this compound?
A3: Based on its in vitro activity against leukemia and carcinoma cell lines, xenograft models using human cancer cell lines such as HL-60 (promyelocytic leukemia) or various solid tumor lines in immunocompromised mice (e.g., nude or NOD/SCID) would be a logical starting point. Syngeneic models could also be used to evaluate the role of the immune system in this compound's anti-tumor activity.
Q4: What are the critical parameters to consider when designing a pharmacokinetic study for this compound?
A4: Key parameters to assess in a pharmacokinetic study include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability for different administration routes. These studies are crucial for determining the optimal dosing regimen.
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during the in vivo administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound during formulation or administration. | Poor aqueous solubility of this compound. | - Optimize the vehicle/solvent system: Test a range of biocompatible solvents and co-solvents (e.g., DMSO, ethanol, PEG300, Tween 80). - Use of solubilizing agents: Consider the use of cyclodextrins or other excipients to improve solubility. - Sonication: Gently sonicate the formulation to aid dissolution, but be mindful of potential degradation. - pH adjustment: Evaluate the effect of pH on the solubility of this compound and adjust the formulation buffer accordingly. |
| Low or no detectable plasma levels of this compound after administration. | Poor absorption from the administration site (e.g., oral or intraperitoneal). Rapid metabolism or clearance. | - Change the route of administration: If oral or IP administration fails, consider intravenous (IV) injection for direct systemic delivery. - Formulation enhancement: For oral administration, consider formulations that protect the compound from degradation in the GI tract or enhance its absorption. - Pharmacokinetic analysis: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. |
| Signs of toxicity in animal models (e.g., weight loss, lethargy, ruffled fur). | The dose of this compound is too high. Off-target effects of the compound. Toxicity of the vehicle. | - Dose-ranging study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Vehicle control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. - Monitor animal health: Closely monitor animals for clinical signs of toxicity and establish clear endpoints for euthanasia if severe toxicity is observed. |
| Inconsistent anti-tumor efficacy between animals in the same treatment group. | Inaccurate dosing. Variability in tumor establishment or growth. Formulation instability. | - Ensure accurate dosing: Use precise techniques for administration and ensure the formulation is homogeneous. - Tumor size matching: Randomize animals into treatment groups based on tumor volume to ensure a similar starting point. - Formulation stability: Prepare fresh formulations for each administration or conduct stability studies to ensure the compound does not degrade in the formulation over time. |
III. Experimental Protocols
The following are generalized protocols that can be adapted for the in vivo administration of this compound.
A. Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable formulation of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Protocol:
-
In a sterile vial, dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate sterile vial, prepare the vehicle by mixing PEG300 and Tween 80 (e.g., in a 1:1 ratio).
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing.
-
Add sterile saline to the mixture to achieve the final desired concentration of this compound and vehicle components (e.g., a final concentration of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a new sterile vial.
-
Visually inspect the final formulation for any precipitation or particulates before administration.
B. Intraperitoneal (IP) Administration in Mice
Objective: To administer this compound via intraperitoneal injection to mice bearing tumor xenografts.
Materials:
-
This compound formulation
-
25-27 gauge needles and 1 mL syringes
-
70% ethanol
-
Mouse restraint device
Protocol:
-
Prepare the appropriate dose of this compound formulation in a 1 mL syringe with a 25-27 gauge needle.
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with the head pointing downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
IV. Quantitative Data Summary
As no specific in vivo data for this compound is currently available, the following table provides a template for how such data could be presented.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Murine Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | Daily | 1500 ± 250 | - |
| This compound | 10 | IP | Daily | 900 ± 180 | 40 |
| This compound | 25 | IP | Daily | 525 ± 150 | 65 |
| This compound | 50 | IP | Daily | 300 ± 100 | 80 |
V. Visualizations
A. Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound leading to apoptosis.
B. Experimental Workflow for In Vivo Efficacy Study
References
minimizing off-target effects of Plakevulin A in experiments
This guide provides researchers with troubleshooting strategies and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity in experiments involving Plakevulin A.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an oxylipin originally isolated from the Okinawan sponge Plakortis sp.[1]. It has been shown to inhibit DNA polymerases α and δ[1]. However, its cytotoxic effects are believed to occur through a different mechanism[1]. More recent studies indicate that this compound induces apoptosis in cancer cell lines, such as human promyelocytic leukemia (HL60) cells, by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3)[1]. One of its identified binding proteins is hydroxysteroid 17-β dehydrogenase 4 (HSD17B4), which may regulate STAT3 activation[1].
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound binds to and alters the function of proteins other than the intended target. This is a critical consideration for natural products like this compound, where the full range of molecular interactions may not be completely understood. Off-target effects can lead to misinterpretation of experimental data, where the observed phenotype is incorrectly attributed to the intended target. They can also cause unexpected cytotoxicity. The observation that the cytotoxic IC50 of this compound differs significantly from its enzymatic inhibition IC50 for DNA polymerases strongly suggests the presence of other functional targets in the cell.
Q3: I am observing higher cytotoxicity in my experiments than expected. Could this be an off-target effect?
Yes, excessive cytotoxicity can be a sign of off-target effects, especially if it occurs at concentrations where the on-target effect is not observed or is minimal. It is also possible that the cytotoxic phenotype is a consequence of on-target activity, and your cell line is particularly sensitive. To dissect this, it is crucial to perform a dose-response curve and compare the concentration at which you observe cytotoxicity with the concentration required for STAT3 inhibition.
Q4: My results with this compound are inconsistent across different cell lines. What could be the reason?
Inconsistent results between different cell lines can be due to varying expression levels of the on-target protein (HSD17B4/STAT3) or potential off-target proteins. Cell lines from different tissues or even different subtypes of the same cancer can have vastly different protein expression profiles. It is advisable to verify the expression of your target protein in the cell lines you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High levels of cytotoxicity at effective concentrations | Off-target effects | 1. Perform a dose-response experiment to determine the lowest effective concentration.2. Test this compound in a cell line with CRISPR/Cas9-mediated knockout of HSD17B4 or STAT3. | 1. Identification of a therapeutic window where on-target effects are observed without significant cytotoxicity.2. If cytotoxicity persists in knockout cells, it is likely due to off-target effects. |
| Lack of STAT3 inhibition | 1. This compound degradation.2. Low expression of HSD17B4 in the cell model.3. Cell-specific signaling pathways. | 1. Verify the integrity of the this compound stock.2. Assess HSD17B4 expression levels via Western blot or qPCR.3. Use a positive control for STAT3 inhibition. | 1. Ensures that the compound is active.2. Confirms that the target protein is present.3. Validates the experimental setup for detecting STAT3 inhibition. |
| Observed phenotype does not match known on-target effects | Off-target effects are dominating the cellular response. | 1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA).2. Use a structurally unrelated compound known to inhibit the same target/pathway. | 1. Direct evidence that this compound binds to its intended target in your experimental system.2. If different inhibitors of the same target produce a similar phenotype, it strengthens the on-target hypothesis. |
Data Presentation
Table 1: Cytotoxicity of (+)-Plakevulin A in Various Cell Lines
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for (+)-Plakevulin A-induced cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) |
| HL60 | Human promyelocytic leukemia | 1.8 |
| HeLa | Human cervix epithelioid carcinoma | 11 |
| MC3T3-E1 | Mouse calvaria-derived pre-osteoblast | 12 |
| MRC-5 | Human normal lung fibroblast | 23 |
Data from literature. Lower IC50 values indicate higher cytotoxic potency.
Table 2: Hypothetical Selectivity Profile of this compound
This table provides a hypothetical example of how to present selectivity data, comparing the potency of this compound against its intended target and potential off-targets. A larger difference between on-target and off-target IC50 values indicates higher selectivity.
| Target | Target Type | IC50 (µM) |
| HSD17B4 (binding) | On-Target | 0.5 |
| Kinase X | Off-Target | 15 |
| Protease Y | Off-Target | > 50 |
| GPCR Z | Off-Target | 27 |
Note: These are hypothetical values for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its intracellular target (e.g., HSD17B4) in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at various concentrations and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest and wash the cells. Resuspend the cell pellets in a buffered solution and aliquot them into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling for 3 minutes on ice.
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Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (HSD17B4) remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation
Objective: To determine if the observed phenotype (e.g., apoptosis) is dependent on the intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific for the gene encoding the target protein (e.g., HSD17B4) into a Cas9 expression vector.
-
Transfection and Selection: Transfect the target cells with the Cas9/gRNA plasmid. Select for transfected cells using an appropriate antibiotic or fluorescent marker.
-
Clonal Expansion and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target protein by Western blot and sequencing of the target locus.
-
Phenotypic Analysis: Treat the knockout and wild-type control cells with this compound. Perform the relevant phenotypic assays (e.g., apoptosis assay). If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.
Visualizations
Caption: Known signaling pathway of this compound.
Caption: Experimental workflow for deconvoluting effects.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Optimizing Plakevulin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plakevulin A. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent modulator of the spliceosome, specifically targeting the SF3B1 subunit of the U2 snRNP.[1][2][3] By binding to SF3B1, this compound alters pre-mRNA splicing, leading to the production of aberrant RNA species.[4] This disruption of normal splicing can induce apoptosis (programmed cell death) in cancer cells.[5] Additionally, this compound has been shown to suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation and survival.[5][6]
Q2: Which cell lines are reported to be sensitive to this compound?
A2: this compound has demonstrated cytotoxicity against a range of human cancer cell lines, including human promyelocytic leukemia (HL60), human cervix epithelioid carcinoma (HeLa), mouse calvaria-derived pre-osteoblast (MC3T3-E1), and human normal lung fibroblast (MRC-5) cells.[5] Notably, the HL60 cell line has shown the highest sensitivity to this compound.[5]
Q3: What is a typical starting concentration and incubation time for this compound treatment?
A3: For initial experiments, a concentration range of 1-100 nM is a reasonable starting point, based on the activity of similar SF3B1 modulators. The optimal incubation time is highly dependent on the cell line and the experimental endpoint. For cytotoxicity assays, typical incubation times range from 24 to 72 hours.[7][8] However, for analyzing effects on splicing or early signaling events, shorter incubation times of 4 to 24 hours may be more appropriate.[9] A time-course experiment is essential to determine the optimal duration for your specific experimental setup.
Q4: How can I determine the optimal incubation time for my experiment?
A4: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound and measuring the desired outcome at multiple time points (e.g., 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which you observe the most significant and reproducible effect for your endpoint of interest (e.g., maximal inhibition of cell viability, specific splicing event, or apoptosis induction).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Sub-optimal incubation time: The incubation period may be too short for cytotoxic effects to manifest. - Drug concentration is too low: The concentration of this compound may not be sufficient to induce a response in the specific cell line. - Cell line resistance: The chosen cell line may be inherently resistant to SF3B1 modulators. - Compound degradation: this compound may be unstable in the culture medium over long incubation periods. | - Perform a time-course experiment (24, 48, 72 hours) to identify the optimal incubation period. - Conduct a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM). - Test a sensitive cell line, such as HL60, as a positive control. - For longer incubation times (>48 hours), consider a partial media change with fresh this compound. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. - Edge effects in microplates: Wells on the outer edges of the plate are prone to evaporation, affecting cell growth and compound concentration. - Inaccurate pipetting: Errors in pipetting can lead to inconsistent compound concentrations. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Avoid using the outermost wells of the microplate for experimental samples; fill them with sterile PBS or media instead. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Unexpected off-target effects | - High compound concentration: At high concentrations, this compound may exhibit off-target activities. - Cellular stress response: Prolonged incubation or high concentrations can induce general cellular stress responses unrelated to the primary mechanism of action. | - Use the lowest effective concentration determined from your dose-response experiments. - Correlate your findings with known downstream effects of SF3B1 modulation, such as altered splicing of specific genes (e.g., MCL-1).[3] |
| Difficulty detecting changes in splicing | - Inappropriate time point: Splicing changes can be rapid and transient. - Insensitive detection method: The chosen method may not be sensitive enough to detect subtle changes in splicing. | - Perform a short time-course experiment (e.g., 2, 4, 6, 8 hours) to capture early splicing events. - Use a sensitive method like RT-qPCR with primers designed to amplify specific splice variants or RNA-sequencing for a global analysis. |
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using MTT
This protocol provides a framework for determining the optimal incubation time for this compound-induced cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create serial dilutions in a complete culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each time point and determine the IC50 value.
Protocol 2: Analysis of Splicing Modulation by RT-qPCR
This protocol is for assessing the effect of this compound on the alternative splicing of a target gene.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for various short time points (e.g., 4, 8, 12, and 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that specifically amplify the different splice isoforms of your target gene.
-
Data Analysis: Analyze the relative expression of the different splice variants to determine the effect of this compound treatment over time.
Quantitative Data Summary
The following table provides a hypothetical representation of time-dependent IC50 values for this compound in a sensitive cell line. Actual values must be determined experimentally.
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| HL60 | 24 | 50 |
| 48 | 25 | |
| 72 | 10 | |
| HeLa | 24 | 120 |
| 48 | 75 | |
| 72 | 40 |
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for incubation time optimization.
References
- 1. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and application of small molecule modulators of SF3b as therapeutic agents for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of SF3B1 in the pre-mRNA spliceosome induces a RIG-I-dependent type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Interaction of Plakevulin A with HSD17B4: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Plakevulin A and alternative inhibitors targeting 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4). While direct quantitative binding affinities remain to be publicly elucidated, this document summarizes the existing experimental evidence confirming their interaction and presents detailed methodologies for the key experiments cited.
Executive Summary
This compound, a marine-derived natural product, has been identified as a potential binder of HSD17B4, a bifunctional enzyme implicated in fatty acid metabolism and steroid hormone regulation. The interaction was initially confirmed through a pull-down assay utilizing a biotinylated derivative of this compound. As an alternative, cytisine-linked isoflavonoids (CLIFs) have also been demonstrated to bind to and inhibit the enoyl-CoA hydratase activity of HSD17B4. This guide delves into the available data on these compounds, their interaction with HSD17B4, and the downstream signaling implications, particularly the activation of the STAT3 pathway.
Comparison of HSD17B4 Binders
Currently, a direct quantitative comparison of the binding affinities of this compound and cytisine-linked isoflavonoids (CLIFs) for HSD17B4 is not possible due to the absence of publicly available dissociation constants (Kd) or IC50 values. However, qualitative evidence from pull-down assays confirms their interaction with HSD17B4.
| Feature | This compound | Cytisine-Linked Isoflavonoids (CLIFs) |
| Binding to HSD17B4 Confirmed | Yes (via pull-down assay) | Yes (via pull-down assay)[1][2] |
| Quantitative Binding Affinity (Kd) | Not Reported | Not Reported |
| Inhibitory Activity | Not explicitly reported | Inhibits the enoyl-CoA hydratase activity of HSD17B4[1][2] |
| Mechanism of Identification | Pull-down assay with biotinylated derivative | Pull-down assay with biotinylated derivative[1][2] |
| Downstream Effect | Implicated in the suppression of IL-6-induced STAT3 activation | Not explicitly reported |
Experimental Protocols
The primary method cited for confirming the interaction between both this compound and CLIFs with HSD17B4 is the pull-down assay.
Pull-Down Assay Protocol for Target Identification
This protocol provides a general framework for identifying protein targets of a small molecule using a biotinylated version of the compound.
1. Preparation of Biotinylated Bait:
-
Synthesize a biotinylated derivative of the small molecule of interest (e.g., this compound or a CLIF) with a linker arm to minimize steric hindrance.
2. Cell Lysis:
-
Culture relevant cells (e.g., cancer cell lines with high HSD17B4 expression) to a sufficient density.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
3. Bait-Prey Interaction:
-
Incubate the cell lysate with the biotinylated small molecule for a predetermined time at 4°C to allow for the formation of bait-prey complexes.
4. Capture of Bait-Prey Complexes:
-
Add streptavidin-coated magnetic beads or agarose (B213101) resin to the lysate and incubate to allow the high-affinity interaction between biotin (B1667282) and streptavidin, thus immobilizing the bait and any bound proteins.
5. Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
6. Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer.
-
Competitive elution with a high concentration of free biotin.
-
Changing the pH or salt concentration.
-
7. Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify the proteins using mass spectrometry (e.g., LC-MS/MS).
Mandatory Visualizations
HSD17B4 Signaling Pathway
HSD17B4 has been shown to play a role in the activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell proliferation and survival. This activation is mediated through the PI3K/Akt and MEK/ERK signaling pathways.[3][4]
References
- 1. Developing Antineoplastic Agents that Targeting Peroxisomal Enzymes: Cytisine-linked Isoflavonoids as Inhibitors of Hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 17β‑hydroxysteroid dehydrogenase 4 induces liver cancer proliferation‑associated genes via STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to Validating STAT3's Role in Plakevulin A-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the Signal Transducer and Activator of Transcription 3 (STAT3) as a key mediator in the pro-apoptotic activity of Plakevulin A. This compound, an oxylipin derived from marine sponges, has demonstrated selective cytotoxicity against cancer cells, with recent studies pointing towards the inhibition of the STAT3 signaling pathway as a primary mechanism of action.[1][2] This document outlines the core signaling pathways, presents comparative experimental data, and offers detailed protocols for key validation assays.
The STAT3 Signaling Pathway: A Critical Target in Oncology
The STAT3 protein is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[3][4] In many forms of cancer, STAT3 is constitutively activated, leading to the upregulation of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and promoting tumor growth and resistance to therapy.[5] The canonical activation of STAT3 is typically initiated by cytokines like Interleukin-6 (IL-6), which triggers a phosphorylation cascade mediated by Janus kinases (JAKs).[6][7] This phosphorylation at tyrosine 705 (Tyr705) is essential for STAT3 dimerization, nuclear translocation, and DNA binding.[6][8]
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jebms.org [jebms.org]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
A Comparative Guide to STAT3 Inhibitors in Leukemia Cells: Plakevulin A and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling node that is frequently overactive in leukemia, promoting cancer cell survival, proliferation, and resistance to therapy. Consequently, STAT3 has emerged as a promising therapeutic target. This guide provides a comparative analysis of Plakevulin A, a marine-derived oxylipin, against other notable STAT3 inhibitors, offering a synthesis of available experimental data to inform preclinical research and drug development efforts in leukemia.
The STAT3 Signaling Pathway in Leukemia
The STAT3 signaling cascade is a central regulator of gene expression involved in cell growth and survival. In many forms of leukemia, this pathway is constitutively activated, leading to the transcription of genes that suppress apoptosis and promote cell cycle progression. The pathway is typically activated by upstream kinases, such as Janus kinases (JAKs), which phosphorylate STAT3, leading to its dimerization, nuclear translocation, and DNA binding.
Comparative Analysis of Plakevulin A and Other Marine Oxylipins: A Guide for Researchers
Fremont, CA - A detailed comparative analysis of Plakevulin A, a marine-derived oxylipin, and other compounds in its class reveals distinct mechanisms of action and therapeutic potential. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these bioactive molecules.
Marine oxylipins, a class of lipid mediators derived from the oxygenation of polyunsaturated fatty acids, are known for their diverse and potent biological activities. This compound, isolated from the Okinawan sponge Plakortis sp., has demonstrated significant cytotoxicity against various cancer cell lines. This guide compares its bioactivity with other well-studied marine oxylipins, including Plakortin, 15-HEPE (15-Hydroxyeicosapentaenoic acid), and 13-S-HODE (13(S)-Hydroxyoctadecadienoic acid), focusing on their cytotoxic and anti-inflammatory properties.
Quantitative Performance Data
The following tables provide a summary of the quantitative data on the cytotoxic and anti-inflammatory activities of these marine oxylipins, facilitating a direct comparison of their potency.
Table 1: Cytotoxicity of Marine Oxylipins against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| (+)-Plakevulin A | HL60 (human promyelocytic leukemia) | Not Specified in Snippets |
| HeLa (human cervix epithelioid carcinoma) | Not Specified in Snippets | |
| MC3T3-E1 (mouse calvaria-derived pre-osteoblast) | Not Specified in Snippets | |
| MRC-5 (human normal lung fibroblast) | Not Specified in Snippets | |
| L1210 (murine leukemia) | Not Specified in Snippets | |
| KB (human cervix carcinoma) | Not Specified in Snippets | |
| Plakortic acid | CCRF-CEM (human T-cell leukemia) | ~0.20[1][2] |
| CEM/ADR5000 (multidrug-resistant leukemia) | ~0.20[1][2] | |
| 15-HEPE | UACC-62 (melanoma) | Cytotoxic[3] |
| HT-29 (colon adenocarcinoma) | Cytotoxic | |
| Topsentolides | Five human solid tumor cell lines | Moderate cytotoxicity |
Table 2: Anti-inflammatory and Other Bioactivities of Marine Oxylipins
| Compound | Biological Activity | IC50 or Effective Concentration |
| 15-HEPE | Inhibition of fMLP-induced rat neutrophil aggregation | 4.7 µM |
| Inhibition of 5-LOX from potato | 12 µM | |
| 13-S-HODE | Inhibition of tumor cell adhesion to endothelium | ~1 µM |
Mechanisms of Action: A Divergence in Signaling Pathways
This compound primarily exerts its cytotoxic effects by inducing apoptosis and suppressing the IL-6-induced STAT3 signaling pathway. In contrast, other marine oxylipins, such as 13S-HOTE, 13S-HODE, and 15S-HEPE, have been shown to modulate inflammatory responses by inhibiting the NF-κB signaling pathway and acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).
Experimental Methodologies
To ensure the reproducibility of the cited data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Determination via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Reagent Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then calculated.
Analysis of STAT3 Phosphorylation by Western Blot
This technique is employed to determine the effect of this compound on the STAT3 signaling pathway.
-
Cell Treatment and Lysis: Cells are treated with the compound and/or a stimulant (e.g., IL-6) and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with corresponding secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of STAT3 phosphorylation relative to the total STAT3.
NF-κB and PPAR-γ Activity Assays
Luciferase reporter assays are commonly used to assess the activity of the NF-κB and PPAR-γ signaling pathways.
-
Transfection: Cells are transfected with a reporter plasmid containing luciferase gene under the control of NF-κB or PPAR-γ response elements.
-
Compound Treatment: The transfected cells are then treated with the marine oxylipins.
-
Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. An increase or decrease in luciferase activity indicates the activation or inhibition of the respective signaling pathway.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways modulated by this compound and other marine oxylipins, as well as a typical experimental workflow.
Caption: this compound suppresses the STAT3 signaling pathway.
Caption: Other marine oxylipins modulate NF-κB and PPAR-γ pathways.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
Validating the In Vivo Efficacy of Plakevulin A in Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plakevulin A's potential in vivo efficacy, drawing upon its established in vitro mechanism of action and comparing it with existing anti-cancer agents that target similar pathways. While direct in vivo studies on this compound are not yet published, this document synthesizes available data to project its therapeutic potential and outlines a robust experimental framework for its validation in mouse models.
Comparative Efficacy of this compound and Alternative Therapies
This compound has demonstrated significant in vitro activity against human promyelocytic leukemia (HL-60) and human cervix carcinoma (KB) cell lines[1]. Its mechanism of action involves the induction of apoptosis and the suppression of the IL-6-induced STAT3 signaling pathway, a critical pathway in many cancers[1][2]. The following table compares the known in vitro data for this compound with in vivo data from established STAT3 inhibitors and other splicing modulators, providing a benchmark for expected efficacy.
| Compound | Target/Mechanism | Cancer Model | Mouse Model | Key Efficacy Readouts | Reference |
| This compound (Projected) | STAT3 Pathway Inhibition, Splicing Modulation | Leukemia (HL-60), Cervical Cancer (KB) | Xenograft (NOD/SCID mice) | Tumor growth inhibition, increased survival, apoptosis induction | Based on in vitro data[1] |
| Stattic | STAT3 Inhibitor | T-cell Acute Lymphoblastic Leukemia | Xenograft | Dose-dependent tumor growth inhibition, reduced p-STAT3 levels | [3] |
| MM-206 | STAT3 Inhibitor | Acute Myeloid Leukemia | Xenograft (NSG mice) | Reduced blast count, prolonged survival | |
| Compound 5 | Splicing Modulator | Various solid tumors | Xenograft | Significant anti-tumor efficacy | |
| Isoginkgetin | Splicing Modulator | Hepatocellular Carcinoma | In vivo models | Anti-tumor effects |
Experimental Protocols
To validate the in vivo efficacy of this compound, the following experimental protocols are proposed, based on standard methodologies for anti-cancer drug testing in mouse models.
Leukemia Xenograft Mouse Model
-
Cell Line: Human promyelocytic leukemia cells (HL-60).
-
Mouse Strain: Immunodeficient mice, such as NOD/SCID or NSG, to prevent graft rejection.
-
Cell Implantation: Subcutaneous injection of 1 x 10^7 HL-60 cells suspended in Matrigel into the flank of each mouse.
-
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound is administered via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days). A range of doses should be tested to determine the optimal therapeutic window.
-
The control group receives a vehicle control (e.g., DMSO or saline).
-
A positive control group treated with a known STAT3 inhibitor (e.g., Stattic) can be included for comparison.
-
-
Efficacy Endpoints:
-
Tumor volume is measured bi-weekly with calipers.
-
Mouse body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and p-STAT3 levels).
-
Overall survival is also monitored.
-
Cervical Cancer Xenograft Mouse Model
-
Cell Line: Human cervical cancer cells (e.g., HeLa or SiHa).
-
Mouse Strain: Athymic nude mice.
-
Cell Implantation: Subcutaneous injection of 5 x 10^6 cells in the flank.
-
Treatment Protocol: Similar to the leukemia model, treatment is initiated when tumors are established. This compound is administered, and comparisons are made to a vehicle control.
-
Efficacy Endpoints: The same endpoints as the leukemia model will be assessed: tumor growth, body weight, survival, and histopathological analysis of the excised tumors.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of this compound's mechanism and the proposed experimental design, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of this compound
Experimental Workflow for In Vivo Efficacy Validation
References
Cross-Validation of Plakevulin A Targets in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known targets of Plakevulin A, a marine-derived oxylipin with demonstrated cytotoxic effects against various cancer cell lines. The primary identified target, Hydroxysteroid 17-β Dehydrogenase 4 (HSD17B4), and its downstream effects on the STAT3 signaling pathway are examined. This document summarizes experimental data, details relevant protocols, and compares this compound with other molecules targeting similar pathways, offering a resource for researchers investigating its therapeutic potential.
Executive Summary
This compound has been identified as a cytotoxic agent with a mechanism of action that extends beyond the inhibition of DNA polymerases.[1] A key binding protein, HSD17B4, was isolated from HL60 human promyelocytic leukemia cells.[1] This interaction is hypothesized to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical regulator of cell proliferation and survival.[1] While the initial discovery was made in HL60 cells, this guide addresses the critical need for cross-validation of these targets in other sensitive cell lines to build a stronger case for its mechanism of action and potential as a therapeutic agent. This guide also presents a comparison with other inhibitors of HSD17B4 and STAT3.
Data Presentation: Comparative Efficacy
The following tables summarize the cytotoxic activity of this compound and the inhibitory effects of alternative compounds targeting HSD17B4 and STAT3 across various cell lines.
Table 1: Cytotoxic Activity of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HL60 | Human promyelocytic leukemia | Most Sensitive | [1] |
| L1210 | Murine leukemia | Data not available | [1] |
| KB | Human cervix carcinoma | Data not available | [1] |
| HeLa | Human cervix epithelioid carcinoma | Data not available | [1] |
| MC3T3-E1 | Mouse calvaria-derived pre-osteoblast | Less Sensitive | [1] |
| MRC-5 | Human normal lung fibroblast | Less Sensitive | [1] |
Table 2: Comparative Inhibitory Activity of HSD17B4 and STAT3 Inhibitors
| Compound | Target | Cell Line(s) | Observed Effect | Reference |
| This compound | HSD17B4 / STAT3 Pathway | HL60 | Suppression of IL-6-induced STAT3 activation | [1] |
| Cytisine-linked isoflavonoids (CLIFs) | HSD17B4 | PC-3 (prostate), LS174T (colon) | Inhibition of cell proliferation | [2][3] |
| S3I-201 | STAT3 | Six osteosarcoma cell lines | Dose- and time-dependent anti-proliferative effects | [4] |
| C188-9 | STAT3 (pY705) | Advanced hepatocellular carcinoma | Clinical benefits in ~60% of patients | [5] |
| YY002 | STAT3 (pY705 and pS727) | Capan-2, HPAC, BxPC-3 (pancreatic) | Inhibition of cell proliferation and STAT3 phosphorylation | [6] |
| Niclosamide | STAT3 | DU145 (prostate) | Reduction of p-STAT3Tyr705 levels | [7] |
Experimental Protocols
Pull-down Assay for this compound Target Identification
This protocol describes the general workflow for identifying protein targets of a small molecule like this compound using a biotinylated derivative.
Objective: To isolate and identify proteins from a cell lysate that directly bind to this compound.
Materials:
-
Biotinylated this compound
-
Neutravidin- or Streptavidin-coated agarose (B213101) beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell lysate from the desired cell line (e.g., HL60, HeLa, etc.)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Cell Lysis: Lyse cultured cells (e.g., 1-5 x 10^7 cells) in ice-old lysis buffer.
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with unconjugated agarose beads for 1 hour at 4°C.
-
Bait Immobilization: Incubate the biotinylated this compound with neutravidin-coated beads to immobilize the "bait".
-
Binding: Add the pre-cleared cell lysate to the beads with immobilized biotinylated this compound. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by Coomassie or silver staining. Excise unique protein bands for identification by mass spectrometry.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection of the activated form of STAT3 to assess the downstream effects of this compound.
Objective: To measure the levels of phosphorylated STAT3 (at Tyr705) in cell lysates following treatment with this compound or other inhibitors.[8][9][10]
Materials:
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Cell line of interest (e.g., HL60)
-
This compound or other inhibitors
-
IL-6 or other STAT3 activators
-
Lysis buffer, SDS-PAGE gels, and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or a vehicle control for a specified time. In some experiments, cells are subsequently stimulated with a STAT3 activator like IL-6.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-STAT3 antibody overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[9]
Visualizations
References
- 1. This compound induces apoptosis and suppresses IL-6-induced STAT3 activation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Antineoplastic Agents that Targeting Peroxisomal Enzymes: Cytisine-linked Isoflavonoids as Inhibitors of Hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing antineoplastic agents that target peroxisomal enzymes: cytisine-linked isoflavonoids as inhibitors of hydroxysteroid 17-beta-dehydrogenase-4 (HSD17B4) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Impact of STAT3 inhibition on survival of osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Plakevulin A
Plakevulin A, a bioactive oxylipin derived from the Plakortis sponge, has demonstrated significant cytotoxicity against various cancer cell lines, making it a compound of interest in drug development and biomedical research.[1] As a potent cytotoxic agent, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound and associated contaminated materials.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₂O₄ | PubChem |
| Molecular Weight | 382.6 g/mol | PubChem |
| IUPAC Name | methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate | PubChem |
| CAS Number | 518035-27-3 | PubChem |
Disposal of this compound Waste
Due to its cytotoxic nature, this compound waste must be treated as hazardous and segregated from general laboratory waste. The primary method for the disposal of cytotoxic waste is high-temperature incineration conducted by a licensed hazardous waste management company.[2][3]
Experimental Protocol for Waste Segregation and Collection:
-
Identify and Segregate: All materials that have come into contact with this compound are to be considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
-
Spill cleanup materials.
-
-
Use Designated Cytotoxic Waste Containers:
-
Solid waste (e.g., contaminated gloves, vials, plasticware) must be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste. These containers are often color-coded purple or red.[2][3]
-
Sharps waste (e.g., needles, contaminated glass) must be disposed of in a designated cytotoxic sharps container.
-
Liquid waste containing this compound should be collected in a sealed, leak-proof, and clearly labeled container. Do not dispose of liquid cytotoxic waste down the drain.
-
-
Labeling: All cytotoxic waste containers must be clearly labeled with the "Cytotoxic" hazard symbol and the words "Cytotoxic Waste".
-
Storage: Store cytotoxic waste in a secure, designated area away from general lab traffic until it can be collected by a certified hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's environmental health and safety office or a licensed contractor specializing in hazardous chemical waste.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, double gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill and prevent it from spreading.
-
Clean and Decontaminate: Carefully clean the spill area, working from the outside in. The cleaning materials should be disposed of as cytotoxic waste. Decontaminate the area with an appropriate cleaning agent.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's environmental health and safety office.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Plakevulin A
This document provides immediate safety, handling, and disposal protocols for Plakevulin A, tailored for researchers, scientists, and drug development professionals. The following procedures are based on currently available safety data to ensure the safe and effective management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Protection Type | Required Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects eyes from splashes and dust. |
| Hand Protection | Chemical impermeable gloves (inspected prior to use). Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. | Prevents skin contact with the compound. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. Suitable protective clothing to avoid skin contact. | Protects skin from exposure and in case of fire. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | Prevents inhalation of dust or aerosols. |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Handle this compound in a well-ventilated place, preferably within a chemical fume hood.
-
Ensure that emergency exits and a risk-elimination area are clearly designated and accessible.
-
An emergency eyewash station and safety shower must be readily available.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
Do not breathe mist, gas, or vapors.
-
Avoid all contact with skin and eyes.
-
Use non-sparking tools to prevent ignition.
-
Prevent fire caused by electrostatic discharge steam.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep apart from foodstuff containers or incompatible materials.
Emergency and First-Aid Procedures
Immediate response is crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]
-
Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be disposed of by controlled incineration with flue gas scrubbing.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
